vigilin
説明
特性
CAS番号 |
147605-06-9 |
|---|---|
分子式 |
C5H6ClFO |
同義語 |
vigilin |
製品の起源 |
United States |
Molecular Architecture and Domain Organization
Structural Peculiarities: Tandem K-Homology (KH) Domains
The defining feature of vigilin is the presence of multiple KH domains arranged in tandem. These domains are a common nucleic acid-binding motif, typically around 70-100 amino acids in length, and are known to mediate interactions with RNA and, in some cases, DNA. nih.govgenscript.comnih.govoup.com
Number and Arrangement of KH Domains
This compound proteins are characterized by the presence of 14 or 15 KH domains. researchgate.netnih.govadvancedsciencenews.comresearchgate.netgenscript.comnih.govtandfonline.comuconn.edu The exact number can vary between species; for instance, the Saccharomyces cerevisiae homolog, Scp160, contains 14 KH domains, while human this compound (HDLBP) has been reported to contain 15 KH domains, with a 15th domain identified in the N-terminus in higher eukaryotes. researchgate.netnih.govtandfonline.com These domains are arranged consecutively, forming the major part of the protein sequence. nih.govtandfonline.comnih.gov
Table 1: Number of KH Domains in Selected this compound Proteins
| Organism | This compound Homolog | Number of KH Domains | Source |
| Saccharomyces cerevisiae | Scp160 | 14 | researchgate.nettandfonline.com |
| Human | HDLBP (this compound) | 14 or 15 | researchgate.netnih.govadvancedsciencenews.comresearchgate.netgenscript.comnih.govtandfonline.comuconn.edu |
| Chicken | This compound | 15 | nih.gov |
| Mouse | This compound | 14-15 | nih.gov |
Diverged KH Domains and Their Potential Roles
Within the tandem array, this compound contains both conserved and diverged KH domains. nih.govtandfonline.comresearchgate.netnih.govpsu.edu Classical, conserved KH domains typically contain a strictly conserved GXXG motif, which is crucial for nucleic acid binding. nih.govoup.comtandfonline.comnih.govpsu.edu However, diverged KH domains exhibit interruptions or alterations of this characteristic GXXG motif. nih.govtandfonline.comnih.govpsu.edu
Research on the yeast homolog Scp160 has indicated that even diverged KH domains can be essential for the protein's function and are capable of functionally replacing conserved KH domains. nih.govpsu.edu This suggests that while the canonical GXXG motif is important, variations in this motif or other structural features within diverged domains may still contribute to nucleic acid binding or mediate other interactions critical for this compound's diverse roles. nih.govpsu.edu For human HDLBP, only 12 of its KH domains contain a classical, conserved GXXG motif, with KH domains 0, 2, and 12 being identified as diverged. nih.govtandfonline.com
Identification of Functional Domains and Motifs
Beyond the repetitive KH domains, this compound contains specific regions and motifs crucial for its interactions with RNA and proteins, as well as for its cellular localization.
RNA-Binding Interfaces
While the numerous KH domains collectively contribute to this compound's ability to bind various nucleic acids, including tRNA, mRNA, rRNA, non-coding RNAs, mitochondrial RNAs, and DNA, specific domains have been identified as key RNA-binding interfaces. researchgate.netnih.govtandfonline.com Notably, the two most C-terminal KH domains, KH13 and KH14 in human this compound, have been shown to represent the main mRNA-binding interface. nih.govresearchgate.net this compound has been reported to bind to CU-rich regions of mRNA, for example, in the regulation of apolipoprotein B mRNA translation. researchgate.net
Protein-Protein Interaction Modules
This compound interacts with a wide array of proteins, reflecting its involvement in numerous cellular pathways. nih.govresearchgate.net These interactions are mediated by specific protein-protein interaction modules within the this compound sequence, which can involve KH domains or other regions of the protein. For instance, studies have shown that the yeast this compound homolog Scp160 interacts with the RACK1 homolog Asc1 via its C-terminal KH domains, specifically KH13 and KH14. tandfonline.com This interaction between this compound and RACK1 has also been confirmed for human proteins. tandfonline.com Furthermore, the first 6 KH domains of human this compound have been implicated in the interaction with TSC2. researchgate.net The C-terminal domain of human this compound, particularly the KH13-14 region, has also been shown to interact with the histone methyltransferase SUV39H1 in an RNA-independent manner. researchgate.net
Table 2: Selected Protein Interaction Partners and Interacting this compound Regions
| Interacting Protein | Organism (this compound Homolog) | Putative this compound Interaction Region | Source |
| RACK1 (Asc1) | Human, S. cerevisiae | C-terminal KH domains (KH13 and KH14 in yeast) | tandfonline.com |
| TSC2 | Human | First 6 KH domains | researchgate.net |
| SUV39H1 | Human | C-terminal KH13-14 region | researchgate.net |
Nuclear Import and Export Signals
This compound is found in both the cytoplasm and the nucleus, suggesting that its cellular localization is regulated by nuclear import and export mechanisms. advancedsciencenews.comnih.gov Sequencing of mouse this compound cDNA has revealed conserved sequence motifs characteristic of nuclear import and export signals. nih.gov Human this compound is also predicted to contain nuclear localization (NLS) and nuclear export (NES) signals. uni-tuebingen.de While the precise mechanisms and functional validation of these signals can be complex and may vary between organisms or experimental conditions, the presence of these motifs is consistent with this compound's observed nucleocytoplasmic distribution and its roles in both cellular compartments. nih.govuni-tuebingen.denih.gov Nuclear import signals are typically characterized by clusters of basic amino acids, while nuclear export signals often contain hydrophobic residues. nih.govcore.ac.uk
Subcellular Localization Dynamics and Compartmentalization
Dual Nuclear and Cytoplasmic Distribution
Full-length vigilin is predominantly localized in the cytoplasm, with a notable fraction also present in the nucleus. ahajournals.orgresearchgate.netnih.govethz.ch This dual localization suggests that this compound participates in both cytoplasmic and nuclear processes. In the cytoplasm, this compound is primarily involved in RNA metabolism, including mRNA stability and translation. researchgate.netnih.govnih.gov Conversely, nuclear this compound plays a role in heterochromatin formation, chromosome segregation, and DNA repair. researchgate.netnih.govnih.gov
Studies on this compound fragments have provided insights into its nuclear localization. While full-length this compound and its N-terminal fragments (e.g., GFP-KH1-7, GFP-KH8-14, GFP-KH10-14) are largely cytoplasmic, C-terminal fragments, specifically GFP-KH12-14 and GFP-KH13-14, show an almost equal distribution between the nucleus and cytoplasm. researchgate.netnih.gov This suggests that the C-terminal region of human this compound may contain a nuclear localization signal, which might be masked or less exposed in the full-length protein or constructs containing the KH10-12 region. researchgate.netnih.gov
The shuttling of this compound between the nucleus and cytoplasm has been observed in human epithelial cells, and it is known to be part of complexes containing tRNA and translation elongation factor EF-1α. genscript.comethz.ch The tRNA-specific nuclear export receptor, exportin-t, is also a component of nuclear this compound complexes, further supporting its role in nuclear-cytoplasmic transport. ethz.ch
Here's a table summarizing the localization of this compound fragments:
| This compound Fragment | Primary Localization |
| Full-length | Cytoplasm (major), Nucleus (minor) ahajournals.orgresearchgate.netnih.govethz.ch |
| GFP-KH1-7 | Cytoplasm researchgate.netnih.gov |
| GFP-KH8-14 | Cytoplasm researchgate.netnih.gov |
| GFP-KH10-14 | Cytoplasm researchgate.netnih.gov |
| GFP-KH12-14 | Equally distributed between Nucleus and Cytoplasm researchgate.netnih.gov |
| GFP-KH13-14 | Equally distributed between Nucleus and Cytoplasm researchgate.netnih.gov |
Association with Specific Cellular Organelles and Structures
This compound's functions are closely tied to its association with various cellular compartments, reflecting its diverse roles in RNA metabolism and gene regulation.
This compound, also known as HDLBP, localizes to the endoplasmic reticulum (ER) membrane and is closely associated with the rough endoplasmic reticulum (RER). researchgate.netnih.govspandidos-publications.comresearchgate.netresearchgate.netdoaj.org This association is evolutionarily conserved, observed in organisms from yeast (Scp160p) to Drosophila (DDP1) and mammals. nih.govethz.chresearchgate.net
A significant aspect of this compound's ER association is its binding to polysomes, which are complexes of ribosomes translating mRNA. researchgate.netgenscript.comox.ac.uknih.govethz.chspandidos-publications.comresearchgate.netnih.gov Studies indicate that this compound contributes to the translation of ER-targeted mRNAs. researchgate.netresearchgate.netdoaj.org Human HDLBP/Vigilin has been shown to directly interact with over 80% of ER-localized mRNAs, binding specifically to CU-rich motifs predominantly found in their coding sequences. researchgate.net This interaction promotes the synthesis of transmembrane and secreted proteins. researchgate.netdoaj.org
The yeast homolog, Scp160, associates with both cytoplasmic and ER-associated polysomes, and this association is dependent on the ribosomal protein Asc1 (mammalian RACK1). researchgate.netbiorxiv.orgasm.org This suggests a conserved mechanism for this compound's role in translational control at the ER. biorxiv.orgasm.org
Under cellular stress conditions, this compound rapidly relocalizes from the ER to cytoplasmic foci known as stress granules (SGs). researchgate.netox.ac.uk Stress granules are membraneless organelles composed of proteins and stalled translation pre-initiation complexes, forming when the cell is under stress to protect RNA from harmful conditions or serve as a decision point for untranslated mRNA. biologists.complos.orgwikipedia.org
In fission yeast (Schizosaccharomyces pombe), this compound (Vgl1) is a novel component of stress granules and is essential for cell survival under thermal stress. ox.ac.uk These stress granules contain markers such as poly(A)-binding protein and components of the translation initiation factor eIF3. ox.ac.uk While stress granules are distinct from P-bodies, they often share RNA and protein components and can physically associate. researchgate.netbiologists.complos.orgwikipedia.orgbiologists.com P-bodies are cytoplasmic ribonucleoprotein (RNP) granules involved in mRNA degradation and storage. biologists.complos.org this compound has been implicated in cytoplasmic mRNA metabolism and has been proposed to play a role in P-body formation and composition. researchgate.netbiologists.com
Within the nucleus, this compound is notably enriched in heterochromatic regions. researchgate.netnih.gov Heterochromatin is a densely packed form of chromatin that plays a crucial role in gene silencing, chromosome segregation, and maintaining genome stability. nih.govnih.govresearchgate.net
This compound is involved in heterochromatin formation and gene silencing across various species, including yeast, Drosophila, and humans. researchgate.netnih.govoup.comnih.govnih.gov In Saccharomyces cerevisiae, loss of this compound (Scp160p) leads to defects in cell ploidy and silencing at telomeres and mating type loci. nih.gov In Schizosaccharomyces pombe, this compound (Vgl1) is indispensable for heterochromatin-mediated gene silencing at centromeres and telomeres. nih.govpombase.org It binds to pericentromeric heterochromatin in an RNA-dependent manner and its deletion results in a loss of H3K9 methylation and reduced recruitment of Swi6/HP1 proteins to heterochromatic loci. pombase.org
Furthermore, this compound interacts with histone methyltransferase SUV39H1 (in humans) and Clr4 (in S. pombe), which are key enzymes responsible for methylating histone H3 at lysine (B10760008) 9 (H3K9me3), a hallmark of heterochromatin. researchgate.netresearchgate.netnih.govnih.govpombase.org This interaction is crucial for the establishment and maintenance of heterochromatin, as loss of this compound impairs the recruitment of these methyltransferases to heterochromatic regions. nih.govpombase.org this compound's association with these enzymes, along with other proteins like Ku70/Ku86 heterodimer and RHA, suggests a model where this compound recruits a protein complex to heterochromatic regions, leading to H3K9 methylation and subsequent HP1 binding, thereby inducing gene silencing. nih.gov
Interactions with Nucleic Acids: Specificity and Consequences
RNA Binding Properties
Vigilin is a prominent RNA-binding protein (RBP) characterized by 14 or 15 tandem KH domains, which facilitate its interaction with a wide array of RNA molecules. nih.govtandfonline.com These domains, while related, are nonidentical, allowing for a diversity of binding targets and regulatory functions. nih.gov The protein's architecture, particularly the two most C-terminal KH domains (KH13 and KH14), serves as the primary interface for mRNA binding. nih.gov
Research has demonstrated that this compound interacts with a broad spectrum of RNA classes, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). tandfonline.comnih.gov Its interaction is not uniform across all targets, exhibiting differential affinity that often correlates with the RNA's cellular location and function.
This compound shows a particularly high affinity for mRNAs that are localized to the endoplasmic reticulum (ER). tandfonline.com Studies using PAR-CLIP (Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation) have revealed that this compound directly binds to over 80% of these ER-targeted mRNAs. researchgate.netnih.gov These transcripts are considered high-affinity substrates. In contrast, this compound binds to cytosolic mRNAs with a comparatively lower affinity. tandfonline.com Beyond mRNAs, this compound's association with tRNA and factors involved in tRNA export suggests a role in regulating the translation process. tandfonline.com
Table 1: this compound Binding Affinity for Different RNA Classes
| RNA Class | Binding Affinity | Primary Binding Location on Transcript | Associated Function |
|---|---|---|---|
| ER-localized mRNA | High | Coding Sequence (CDS) | Promotion of protein synthesis for transmembrane and secreted proteins nih.gov |
| Cytosolic mRNA | Lower | Mainly 3' Untranslated Region (3' UTR) | Regulation of mRNA stability and translation nih.govtandfonline.com |
| tRNA | Documented | Not specified | Nuclear-cytoplasmic tRNA shuttling, translation regulation tandfonline.comnih.gov |
| rRNA | Documented | Not specified | Association with polyribosomes tandfonline.com |
The specificity of this compound's interaction with RNA is determined by its recognition of particular sequence motifs and structural elements within the target transcripts. This compound preferentially binds to long, CU-rich motifs. researchgate.netnih.gov These motifs are notably frequent within the coding sequences (CDS) of ER-localized mRNAs, which contributes to the high-affinity, multivalent interactions observed with these substrates. nih.gov
Specific consensus sequences recognized by this compound have been identified through in vitro genetic selection protocols. These studies revealed that this compound binds to motifs such as (A)nCU and UC(A)n. nih.gov For instance, mutations in the (A)nCU sequence were found in all selected down-binding mutants of the estrogen-stabilized vitellogenin mRNA 3' UTR, a known this compound target. nih.gov Conversely, hypermutation of G residues leading to unstructured, single-stranded regions containing multiple (A)nCU and UC(A)n motifs was observed in up-binding mutants. nih.gov Another identified binding site is a seven-mer of variable UUC/UC/CUU/CU repeats found in the coding region of secretory mRNAs. tandfonline.com this compound also regulates the expression of the proto-oncogene c-fms by binding to a 69-nucleotide sequence in its 3' UTR. nih.govresearchgate.net
Table 2: Identified RNA Binding Motifs for this compound
| Motif/Sequence | Location | Example Target RNA |
|---|---|---|
| Long CU-rich motifs | Coding Sequence (CDS) | ER-localized mRNAs nih.gov |
| (A)nCU | 3' Untranslated Region (UTR) | Vitellogenin mRNA nih.gov |
| UC(A)n | 3' Untranslated Region (UTR) | Vitellogenin mRNA nih.gov |
| Variable UUC/UC/CUU/CU repeats | Coding Sequence (CDS) | Secretory mRNAs tandfonline.com |
| 69-nt non-ARE-containing sequence | 3' Untranslated Region (UTR) | c-fms mRNA researchgate.net |
The recognition of RNA substrates by this compound is highly dependent on the cellular context. A primary distinction is the location of binding on the mRNA transcript, which correlates with binding affinity and the mRNA's ultimate destination. As noted, high-affinity binding to ER-localized mRNAs occurs within the coding sequence, whereas lower-affinity interactions with cytosolic mRNAs happen predominantly in the 3' UTR. tandfonline.comnih.gov
Furthermore, this compound's binding can be influenced by the presence of other RBPs. For example, this compound competes with the RBP HuR (Human antigen R) for binding to the 3' UTR of c-fms mRNA. nih.govresearchgate.net The binding of HuR enhances the stability and translation of the c-fms transcript, while this compound's binding acts as a suppressor. researchgate.net This competitive interaction highlights how the cellular environment and the relative abundance of different RBPs can dictate the functional outcome of this compound's binding to a specific mRNA. The broader cellular state, such as during DNA damage, can also recruit this compound to different locations and complexes, further underscoring the context-dependent nature of its function. nih.gov
Direct or Indirect Association with DNA
While primarily recognized as an RNA-binding protein, this compound also plays a crucial role in the nucleus, where it is involved in processes related to chromatin structure and genome stability. nih.govnih.gov Its association with DNA is generally indirect, mediated through RNA molecules and protein-protein interactions within the chromatin environment. nih.govnih.gov
This compound is a key factor in the formation and maintenance of heterochromatin, the densely packed form of DNA that is typically transcriptionally silent. nih.govresearchgate.net Studies in various organisms have shown that this compound localizes to heterochromatic regions, such as pericentromeres and telomeres. nih.govnih.gov
A critical aspect of this localization is its dependence on RNA. In the fission yeast Schizosaccharomyces pombe, the this compound homolog Vgl1 binds to pericentromeric heterochromatin in an RNA-dependent manner. nih.govnih.gov The loss of Vgl1 leads to impaired recruitment of the histone methyltransferase Clr4, resulting in a reduction of H3K9 methylation—a hallmark of heterochromatin—and the mislocalization of the heterochromatin protein Swi6/HP1. nih.gov In human cells, a model for this compound-induced silencing suggests that this compound recognizes and binds to unstructured or hyper-edited RNAs, such as those arising from the transcription of repetitive elements in heterochromatic regions. nih.gov This this compound-RNA complex then serves as a scaffold to recruit other factors, including the histone methyltransferase SUV39H1, which is essential for establishing the heterochromatic state. nih.govresearchgate.net While the C-terminal domain of human this compound can bind directly to SUV39H1 in an RNA-independent manner, its initial recruitment to the specific chromatin locus is dependent on RNA. nih.govnih.gov
Compound Names Mentioned
Role in Rna Metabolism and Gene Expression Regulation
Impact on Transcriptional Processes (Indirect Mechanisms)
While not a direct modulator of transcription, vigilin indirectly influences gene expression at the transcriptional level primarily through its involvement in the establishment and maintenance of chromatin architecture.
This compound is a key player in heterochromatin-mediated gene silencing, a process crucial for genome stability and the repression of specific genes. nih.govnih.gov Its role is conserved across species, from fission yeast to humans. nih.gov The mechanism involves the modification of histones, the proteins around which DNA is wound.
Research has demonstrated that this compound is indispensable for establishing repressive histone marks, particularly the methylation of histone H3 at lysine (B10760008) 9 (H3K9me). nih.govnih.gov This modification is a hallmark of heterochromatin, creating a condensed chromatin state that is generally inaccessible to the transcriptional machinery.
This compound facilitates this process by interacting with and recruiting histone methyltransferases to specific chromatin regions. nih.govnih.gov In fission yeast, the this compound homolog Vgl1 interacts with the H3K9 methyltransferase Clr4, guiding it to pericentromeric heterochromatin in an RNA-dependent manner. nih.govnih.gov The loss of Vgl1 impairs the recruitment of Clr4, leading to a reduction in H3K9 methylation and a subsequent loss of Swi6 (the homolog of Heterochromatin Protein 1 or HP1), ultimately disrupting gene silencing at centromeres and telomeres. nih.govnih.gov
In human cells, a similar mechanism has been identified where the C-terminal domain of this compound binds directly to the histone methyltransferase SUV39H1. nih.govresearchgate.net This interaction is crucial for recruiting SUV39H1 to target sites, promoting H3K9 methylation and the subsequent binding of HP1, which propagates the heterochromatic state. nih.gov This entire complex, which includes other factors like the Ku70/Ku86 heterodimer and RNA helicase A (RHA), is guided by RNA molecules, highlighting an RNA-induced gene silencing mechanism. nih.govresearchgate.net
Table 1: Key Proteins Involved in this compound-Mediated Chromatin Silencing
| Protein/Complex | Organism | Role in this compound-Mediated Silencing |
| This compound (Vgl1) | Humans, S. pombe | Recruits histone methyltransferases to chromatin. nih.govnih.govnih.gov |
| SUV39H1 (Clr4) | Humans, S. pombe | Catalyzes the methylation of Histone H3 at Lysine 9 (H3K9me). nih.govnih.govnih.gov |
| HP1 (Swi6) | Humans, S. pombe | Binds to methylated H3K9 to maintain and spread the heterochromatic state. nih.govnih.govnih.gov |
| Ku70/Ku86 | Humans | Part of the this compound complex that is recruited to RNA. nih.govresearchgate.net |
| RNA Helicase A (RHA) | Humans | Component of the this compound-silencing complex. nih.govresearchgate.net |
Post-Transcriptional Control Pathways
In the cytoplasm, this compound directly influences gene expression by modulating the stability and translation of messenger RNA (mRNA) transcripts. nih.gov
This compound can regulate the lifespan of specific mRNAs, thereby controlling the amount of protein produced from them. It achieves this by binding to specific sequences within the mRNA, often in the 3'-untranslated region (3'-UTR), which can either protect the mRNA from degradation or mark it for destruction.
A well-documented example of this is this compound's role in downregulating the expression of the proto-oncogene c-fms. nih.govnih.gov Overexpression of this compound leads to a decrease in both the mRNA and protein levels of c-fms. nih.gov Mechanistic studies have shown that this is, at least in part, due to a reduction in the stability of the c-fms mRNA. nih.govnih.gov By binding to the c-fms 3'-UTR, this compound decreases the mRNA's half-life, leading to its faster degradation. nih.govnih.gov
The regulation of mRNA stability is often a dynamic process involving the interplay of multiple RBPs. This compound's control over c-fms expression is a clear example of this, involving a competitive interaction with another RBP, Human antigen R (HuR). nih.govnih.gov
HuR is known to be a stabilizing factor for many mRNAs, including c-fms. nih.govnih.gov It binds to AU-rich elements (AREs) and other sequences in the 3'-UTR, protecting the transcript from degradation and enhancing its translation. nih.gov Both this compound and HuR target the same novel 69-nucleotide, non-AU-rich sequence within the 3'-UTR of c-fms mRNA. nih.govnih.gov
They exert opposing effects: HuR binding stabilizes the mRNA, while this compound binding destabilizes it. nih.govresearchgate.net Therefore, the ratio of this compound to HuR within the cell can act as a molecular switch, determining the fate of the c-fms transcript. nih.gov When this compound levels are high, it outcompetes HuR for the binding site, leading to decreased c-fms mRNA stability and reduced protein expression. nih.govnih.gov This competitive binding mechanism provides a sophisticated layer of post-transcriptional control.
Table 2: Opposing Effects of this compound and HuR on c-fms mRNA
| RNA-Binding Protein | Binding Site on c-fms 3'-UTR | Effect on mRNA Stability | Effect on c-fms Expression |
| This compound | 69-nucleotide sequence | Decreases | Suppression |
| HuR | 69-nucleotide sequence | Increases | Promotion |
Beyond mRNA stability, this compound also plays a direct role in controlling the efficiency with which mRNAs are translated into proteins by ribosomes. nih.gov
This compound acts as a key positive regulator of translation for a specific subset of mRNAs, particularly those encoding secreted proteins. nih.govresearchgate.net A primary example is its role in the liver, where it controls the secretion of very-low-density lipoproteins (VLDL) by modulating the translation of apolipoprotein B (Apob) mRNA. nih.govnih.gov
Studies have shown that this compound is upregulated in the livers of obese mice and patients with fatty liver disease. nih.govresearchgate.net Through crosslinking studies, it was discovered that this compound binds directly to CU-rich regions within the coding sequence of Apob mRNA. nih.govresearchgate.net This binding is essential for efficient translation of the Apob transcript. In vitro experiments using liver extracts have demonstrated that depleting this compound reduces the translation of its target mRNAs, and this effect can be rescued by the addition of recombinant this compound protein. researchgate.net This indicates that this compound is required for the efficient production of the ApoB protein.
This function appears to be broader, as this compound also binds to the mRNAs of other proatherogenic secreted proteins, such as apolipoprotein C-III (Apoc3) and fibronectin (Fn1). nih.govresearchgate.net This suggests a role for this compound in coordinating the production of proteins destined for the secretory pathway, thereby acting as a translational activator for this class of transcripts. researchgate.net
Regulation of Messenger RNA Translation Efficiency
Translational Repression Mechanisms
This compound exerts its regulatory function on gene expression, in part, through the repression of messenger RNA (mRNA) translation. This inhibition is achieved through distinct molecular mechanisms, primarily involving the protection of specific mRNAs from endonucleolytic cleavage and competition with translational activators for binding to target mRNAs.
One of the well-characterized examples of this compound-mediated translational repression is its role in the stabilization and translational silencing of vitellogenin mRNA in Xenopus laevis. During estrogen-induced vitellogenesis, the stability of vitellogenin mRNA is significantly increased. This stabilization is attributed to the binding of this compound to the 3'-untranslated region (3'-UTR) of the vitellogenin mRNA. nih.govnih.gov this compound's binding to this region serves a protective function by selectively inhibiting the cleavage of the mRNA by the endonuclease polysomal ribonuclease 1 (PMR-1). nih.govnih.gov PMR-1 is an enzyme that would otherwise degrade the mRNA, and by sterically hindering its access to the cleavage sites, this compound effectively prevents the initiation of mRNA decay and, consequently, represses its translation. This mechanism demonstrates a direct link between this compound binding, mRNA stability, and translational control. The differential binding affinity of this compound for its target mRNAs is a key determinant in this process, as it binds with significantly higher affinity to the vitellogenin 3'-UTR compared to other mRNAs that are actively degraded. nih.govnih.gov
Another mechanism of translational repression by this compound involves direct competition with proteins that promote translation. An example of this is the regulation of the proto-oncogene c-fms. This compound controls the expression of c-fms by not only decreasing its mRNA half-life but also by inhibiting its translation. nih.gov This is achieved through competition with the RNA-binding protein HuR (Human antigen R) for binding to a specific 69-nucleotide sequence in the 3'-UTR of the c-fms mRNA. nih.gov While HuR binding enhances the stability and translation of c-fms mRNA, this compound's binding antagonizes this effect, leading to translational repression. nih.gov
| Mechanism of Translational Repression by this compound | Target mRNA | Key Interacting Factors | Outcome |
| Inhibition of Endonucleolytic Cleavage | Vitellogenin | Polysomal Ribonuclease 1 (PMR-1) | Stabilization of mRNA and translational silencing |
| Competition with Translational Activator | c-fms | HuR (Human antigen R) | Inhibition of translation and decreased mRNA stability |
Involvement in RNA Transport and Localization
This compound plays a crucial role in the spatial regulation of gene expression by participating in the transport and localization of various RNA molecules. Its functions extend from the export of transfer RNA from the nucleus to the transport of messenger RNA within the cytoplasm, ensuring that these molecules are delivered to their correct subcellular destinations for their specific functions.
Nuclear Export of Transfer RNA
This compound is implicated in the nuclear export of transfer RNA (tRNA), a critical step in protein synthesis. Evidence suggests that this compound is a component of a large nuclear tRNA-binding ribonucleoprotein complex (tRNP). portlandpress.com This complex is believed to be involved in the process of transporting mature tRNAs from the nucleus, where they are transcribed and processed, to the cytoplasm, where they participate in translation.
The nuclear tRNP complex containing this compound also includes other proteins, notably the elongation factor 1α, which is another tRNA-binding protein. portlandpress.com The presence of this compound in this complex suggests a role in chaperoning or facilitating the export process. While the precise mechanism of this compound's involvement in tRNA export is not fully elucidated, it is hypothesized to be related to the established tRNA export pathways. The primary pathway for tRNA export in vertebrates is mediated by the export receptor Exportin-t (Xpo-t), which recognizes mature tRNAs and transports them through the nuclear pore complex. embopress.orgnih.gov It is plausible that the this compound-containing tRNP complex prepares tRNAs for recognition by the export machinery or is directly involved in their handover to exportins. However, further research is required to delineate the exact molecular interactions between this compound and the core tRNA export factors.
| Components of the Nuclear tRNA-Vigilin Complex | Proposed Function in tRNA Export |
| This compound | Component of the tRNP, potentially involved in tRNA chaperoning and export facilitation. |
| Elongation factor 1α | tRNA-binding protein, suggesting a link to the translational machinery. |
| Transfer RNA (tRNA) | The cargo molecule being exported from the nucleus. |
Cytoplasmic Transport of Messenger RNA
In the cytoplasm, this compound is involved in the transport of messenger RNA (mRNA), often as a component of messenger ribonucleoprotein (mRNP) granules. nih.gov These granules are dynamic assemblies of mRNAs and RNA-binding proteins that regulate the localization, translation, and stability of their enclosed transcripts. nih.gov The transport of specific mRNAs to distinct subcellular locations is crucial for localized protein synthesis, which is particularly important in polarized cells like neurons.
This compound's role in mRNA transport is highlighted by its association with these mRNP granules. nih.gov These granules can be transported along the cytoskeleton by motor proteins, allowing for the targeted delivery of mRNAs. This process ensures that proteins are synthesized in close proximity to where they are needed, enabling rapid and localized responses to cellular signals.
Alterations in mRNA transport due to the dysregulation of proteins like this compound can have significant pathological consequences. For instance, haploinsufficiency of this compound has been linked to autism spectrum disorders (ASDs), with the altered transport of mRNA being a potential contributing factor. nih.gov This underscores the importance of this compound in ensuring the proper spatial regulation of gene expression for normal cellular function and development.
| Aspect of Cytoplasmic mRNA Transport | Role of this compound | Significance |
| mRNP Granule Composition | This compound is a protein component of cytoplasmic mRNP granules. | Facilitates the packaging and transport of specific mRNAs. |
| mRNA Localization | Participates in the directed movement of mRNP granules along the cytoskeleton. | Enables localized protein synthesis in specific subcellular domains. |
| Clinical Relevance | Altered mRNA transport due to this compound dysregulation is associated with autism spectrum disorders. | Highlights the importance of proper mRNA transport for neurological development and function. |
Contribution to RNA Editing Processes (e.g., ADAR1 interaction)
This compound plays a significant role in the process of RNA editing, specifically through its interaction with adenosine (B11128) deaminase acting on RNA 1 (ADAR1) and its affinity for inosine-containing RNAs. nih.gov RNA editing by ADAR1 involves the conversion of adenosine (A) to inosine (B1671953) (I) in double-stranded RNA (dsRNA) molecules. This modification can alter the coding potential of mRNAs, affect pre-mRNA splicing, and influence the stability and localization of RNAs.
Research has demonstrated that this compound has a high affinity for promiscuously A-to-I edited RNAs, particularly those containing inverted Alu repeats that form dsRNA structures. nih.govresearchgate.net This binding of this compound to edited RNAs is a key aspect of its function in this process.
Furthermore, nuclear this compound is found in a complex with several key proteins involved in RNA metabolism and DNA repair. nih.gov This complex includes the editing enzyme ADAR1 itself, as well as RNA helicase A (RHA) and the Ku86/70 heterodimer, which is known for its role in DNA double-strand break repair. nih.govnih.gov The formation of this complex suggests a close interplay between RNA editing and other cellular processes.
A significant outcome of the interaction between this compound, ADAR1, and edited RNAs is the regulation of heterochromatin formation and gene silencing. nih.govnih.gov The this compound-containing complex can recruit the histone methyltransferase SUV39H1. researchgate.netnih.gov SUV39H1 then methylates histone H3 at lysine 9 (H3K9me), a hallmark of heterochromatin, leading to a more compact chromatin structure and transcriptional silencing of genes in that region. researchgate.netnih.gov This provides a mechanistic link between RNA editing and epigenetic regulation of the genome.
| Component of the Nuclear this compound-ADAR1 Complex | Known Function | Role in the Complex |
| This compound | RNA-binding protein | Binds to inosine-containing RNA, scaffolds the complex |
| ADAR1 | Adenosine deaminase | Catalyzes A-to-I editing of dsRNA |
| RNA Helicase A (RHA) | Unwinds dsRNA/DNA | May facilitate the editing process or complex assembly |
| Ku86/70 | DNA double-strand break repair | Links RNA editing to DNA repair and chromatin maintenance |
| SUV39H1 | Histone methyltransferase | Recruited by the complex to establish heterochromatin |
Participation in Chromatin Organization and Genome Integrity
Heterochromatin Formation and Transcriptional Repression
Heterochromatin is a condensed chromatin state associated with gene silencing and plays crucial roles in processes like chromosome segregation and genome stability. researchgate.netpombase.orgresearchgate.net Vigilin is associated with heterochromatin gene silencing across various species. researchgate.netresearchgate.net In organisms like Schizosaccharomyces pombe and Drosophila, this compound homologs are indispensable for heterochromatic gene silencing at centromeres and telomeres. nih.govresearchgate.netpombase.org
Regulation of Histone Post-Translational Modifications (e.g., H3K9 methylation)
A key mechanism in heterochromatin formation is the methylation of histone H3 at lysine (B10760008) 9 (H3K9), which serves as a binding site for heterochromatin-associated proteins. researchgate.netpombase.orgmdpi.complos.org this compound is involved in regulating H3K9 methylation. Studies in S. pombe show that deletion of the this compound homolog, Vgl1, leads to a loss of H3K9 methylation at centromeric and telomeric heterochromatin regions. nih.govresearchgate.netpombase.orgnih.gov Similarly, in Drosophila, the this compound homolog DDP1 is important for H3K9 methylation. nih.govnih.gov Loss of DDP1 results in reduced H3K9 methylation. nih.govnih.gov
Recruitment of Heterochromatin-Associated Proteins (e.g., HP1/Swi6)
H3K9 methylation facilitates the recruitment of Heterochromatin Protein 1 (HP1), known as Swi6 in S. pombe. researchgate.netpombase.orgplos.org The H3K9me3-HP1/Swi6 complex is central to heterochromatic assemblies and mediates many heterochromatin functions. researchgate.netpombase.org this compound is crucial for the recruitment of Swi6/HP1 to heterochromatic loci. nih.govresearchgate.netpombase.orgnih.gov In S. pombe, Vgl1 deletion impairs Swi6 recruitment to centromeric and telomeric heterochromatin. nih.govresearchgate.netpombase.orgnih.gov In Drosophila, DDP1 helps in the recruitment of HP1, and DDP1-deficient cells show mislocalization of HP1. nih.govnih.gov
Interaction with Histone Methyltransferases (e.g., Clr4)
This compound interacts with histone methyltransferases responsible for H3K9 methylation. In S. pombe, Vgl1 interacts with the H3K9 methyltransferase Clr4 and helps in its recruitment to chromatin. nih.govresearchgate.netpombase.orgnih.gov Loss of Vgl1 impairs Clr4 recruitment to heterochromatic regions. researchgate.netpombase.orgnih.gov This interaction between Vgl1 and Clr4 is direct and independent of RNA. researchgate.net In human cells, this compound has been shown to bind to the histone methyltransferase SUV39H1, which is homologous to Clr4. mdpi.comnih.govnih.govresearchgate.net This interaction, specifically mapped to the C-terminal KH13-14 region of human this compound, is also RNA-independent. nih.govresearchgate.net
Here is a summary of protein interactions involving this compound in heterochromatin formation:
| This compound Homolog | Interacting Protein | Organism | Effect of this compound Loss on Interaction/Recruitment |
| Vgl1 | Clr4 (HMTase) | S. pombe | Impaired Clr4 recruitment to heterochromatin. nih.govresearchgate.netpombase.orgnih.gov |
| Vgl1 | Swi6 (HP1) | S. pombe | Loss of Swi6 recruitment to heterochromatin. nih.govresearchgate.netpombase.orgnih.gov |
| DDP1 | Suv39h1 (HMTase) | Drosophila | Important for Suv39h1 recruitment. nih.govnih.gov |
| DDP1 | HP1 | Drosophila | Helps in HP1 recruitment; mislocalization observed upon loss. nih.govnih.gov |
| Human this compound | SUV39H1 (HMTase) | Homo sapiens | Binds to SUV39H1. mdpi.comnih.govnih.govresearchgate.net |
Chromosome Dynamics and Ploidy Maintenance
This compound is also implicated in the proper dynamics of chromosomes and the maintenance of ploidy. nih.govresearchgate.net
Role in Chromosome Segregation Fidelity
Accurate chromosome segregation during cell division is essential for genome stability. unc.edu this compound plays a role in this process. In Drosophila, the this compound homolog DDP1 binds to centromeres, and loss of DDP1 leads to chromosome segregation defects. nih.govnih.gov These defects are likely due to impaired pericentromeric heterochromatin formation. nih.govnih.gov Similarly, in Saccharomyces cerevisiae, loss of the this compound homolog Scp160p causes chromosome segregation defects. researchgate.netnih.govgenscript.com Human this compound has also been previously implicated in chromosome segregation. nih.gov
Mechanisms of Ploidy Control
Ploidy, the number of sets of chromosomes in a cell, needs to be tightly controlled. In S. cerevisiae, loss of this compound causes cell ploidy defects. nih.govresearchgate.netresearchgate.netresearchgate.net While the precise molecular mechanism by which this compound regulates ploidy in S. cerevisiae is not fully understood, its role in chromosome segregation fidelity and heterochromatin formation likely contributes to this function. nih.gov
DNA Damage Response and Repair Pathways
This compound's involvement in the DNA damage response is multifaceted. Its depletion compromises the cell's ability to effectively respond to and repair DNA lesions induced by various genotoxic insults. This is evidenced by increased cell death and a higher incidence of chromosomal aberrations in this compound-deficient cells following exposure to DNA-damaging agents wikipedia.orgmedchemexpress.com. The persistence of DNA damage markers like γ-H2AX, 53BP1, and RIF1 in the absence of sufficient this compound further highlights a defect in the downstream processes of DNA repair wikipedia.orgfishersci.calipidmaps.orgbiorxiv.orgmedchemexpress.comuni.lu.
Involvement in Double-Strand Break Repair (e.g., Homologous Recombination)
This compound plays a critical role in the repair of DNA double-strand breaks (DSBs), which are among the most deleterious types of DNA damage medchemexpress.comguidetopharmacology.orguni.luxenbase.org. Specifically, this compound functions in the homologous recombination (HR) pathway, a high-fidelity mechanism for DSB repair that utilizes a sister chromatid as a template guidetopharmacology.orguni.luxenbase.orgciteab.com.
Studies have demonstrated that this compound depletion significantly impairs DNA DSB repair mediated by the HR pathway wikipedia.orgguidetopharmacology.org. This loss of function can alter the cellular preference for repair mechanisms, potentially favoring the more error-prone nonhomologous end joining (NHEJ) pathway at DSB sites guidetopharmacology.org. The importance of this compound for HR is further supported by experiments where ectopic expression of this compound in this compound-depleted cells successfully rescues the HR defects wikipedia.orgguidetopharmacology.org.
Recruitment of DNA Repair Factors (e.g., Rad51, BRCA1)
A key mechanism by which this compound contributes to DSB repair is through facilitating the recruitment of essential DNA repair proteins, notably RAD51 and BRCA1, to the sites of damage wikipedia.orgguidetopharmacology.orgciteab.com. This compound has been shown to interact directly with both RAD51 and BRCA1 wikipedia.orgfishersci.calipidmaps.orgbiorxiv.orgciteab.comuni.luguidetopharmacology.orgnih.gov.
Depletion of this compound leads to a marked reduction in the formation of RAD51 and BRCA1 foci at DSB sites wikipedia.orgfishersci.calipidmaps.orgbiorxiv.orguni.luguidetopharmacology.orgresearchgate.net. Chromatin immunoprecipitation (ChIP) assays have confirmed significantly decreased RAD51 occupancy at DSB sites in cells lacking this compound wikipedia.org. This impaired recruitment is not a consequence of reduced protein levels of RAD51 or BRCA1, but rather a defect in their localization to the damage site when this compound is absent wikipedia.org. BRCA1 is known to facilitate RAD51 recruitment, and this compound's interaction with these proteins is crucial for this process researchgate.net.
The following table summarizes observed effects of this compound depletion on the recruitment and focus formation of key DNA repair proteins:
Interplay with Histone Acetylation in DNA Repair Recruitment
The recruitment of this compound itself to DNA damage sites is influenced by chromatin modifications, particularly histone acetylation wikipedia.orguni.luguidetopharmacology.orgciteab.com. Histone acetylation is known to play important roles in regulating the recruitment of various factors to chromatin, including those involved in DNA repair wikipedia.org.
This compound is recruited to DSB sites in an acetylation-dependent manner wikipedia.orguni.luguidetopharmacology.orgciteab.com. This recruitment is promoted by histone acetylation, and this effect is observed preferentially in transcriptionally active regions of the genome wikipedia.orgfishersci.calipidmaps.orgbiorxiv.orgciteab.comuni.luguidetopharmacology.orgnih.gov. Experimental evidence supporting this includes findings that treatment with curcumin, an inhibitor of histone acetyltransferases (HATs), decreases this compound recruitment to chromatin at DSB sites wikipedia.orguni.luguidetopharmacology.org. Conversely, treatment with trichostatin A (TSA), a histone deacetylase (HDAC) inhibitor, increases the association of this compound with DNA damage sites uni.luguidetopharmacology.org. These findings highlight a regulatory link between the acetylation status of histones and the ability of this compound to localize to DNA breaks and subsequently facilitate the recruitment of downstream repair machinery like RAD51 and BRCA1.
The following table illustrates the impact of modulating histone acetylation on this compound recruitment to DNA damage sites:
| Treatment | Effect on Histone Acetylation | Effect on this compound Recruitment at DSBs | Observation Method(s) | Source(s) |
| Curcumin (HAT inhibitor) | Decreases | Decreases | Chromatin Immunoprecipitation (ChIP) | wikipedia.orguni.luguidetopharmacology.org |
| Trichostatin A (TSA) (HDAC inhibitor) | Increases | Increases | Chromatin Immunoprecipitation (ChIP) | uni.luguidetopharmacology.org |
Functional Implications in Fundamental Cellular Physiology
Lipid and Sterol Metabolism Regulation
Vigilin plays a significant role in the regulation of cellular lipid and sterol metabolism. tandfonline.comnih.govahajournals.orgnccr-rna-and-disease.chuniprot.orgnih.gov Its expression has been observed to be influenced by steroid hormones, such as estrogen, in certain organisms and tissues. tandfonline.comahajournals.org Studies suggest that this compound may contribute to protecting cells from the excessive accumulation of cholesterol. ahajournals.orguniprot.orgebi.ac.uk Furthermore, this compound is found to be upregulated in conditions associated with dysregulated lipid metabolism, such as steatotic liver disease in humans and diet-induced obesity in mice. nccr-rna-and-disease.chresearchgate.netgoogle.comahajournals.orgnih.gov
Role in Hepatic Apolipoprotein B mRNA Translation
A key function of this compound in lipid metabolism is its role as a positive regulator of hepatic apolipoprotein B (ApoB) mRNA translation. nccr-rna-and-disease.chnih.govresearchgate.netgoogle.comnih.govnih.gov Research indicates that this compound achieves this by specifically binding to CU-rich sequences located within the coding region of ApoB mRNA. nccr-rna-and-disease.chnih.govresearchgate.netgoogle.comnih.govnih.govresearchgate.net This interaction enhances the efficiency of ApoB protein synthesis. tandfonline.com Experimental studies, including silencing of this compound, have demonstrated a resulting decrease in ApoB protein concentration. tandfonline.com
Impact on Very-Low-Density Lipoprotein (VLDL) Secretion
Through its modulation of ApoB mRNA translation, this compound directly impacts the secretion of very-low-density lipoproteins (VLDL) from the liver. nccr-rna-and-disease.chresearchgate.netgoogle.comahajournals.orgnih.govnih.govresearchgate.netnih.gov ApoB is a critical structural component of VLDL particles, essential for their assembly and secretion. nih.govnih.gov By promoting ApoB synthesis, this compound facilitates VLDL production and release. Studies involving hepatic knockdown of this compound in mouse models, such as LDL receptor deficient (Ldlr-/-) mice, have shown a significant reduction in both VLDL and LDL plasma levels. tandfonline.comgoogle.comnih.gov This reduction in atherogenic lipoproteins is associated with a decrease in the formation of atherosclerotic plaques in these models, highlighting a critical role for this compound in hepatic lipid metabolism and cardiovascular health. tandfonline.comnih.govresearchgate.netgoogle.comnih.govnih.gov
Cellular Stress Responses and Adaptation
This compound is integrated into cellular responses to various forms of stress, contributing to adaptation and survival. aacrjournals.orgpombase.orgoup.combiorxiv.orgresearchgate.net
Integration into Stress Granule Biology
Under conditions of cellular stress, such as thermal stress or oxidative stress, this compound is a component of dynamic cytoplasmic aggregates known as stress granules (SGs). tandfonline.comaacrjournals.orgpombase.orgoup.combiorxiv.orgresearchgate.netwikipedia.org Studies in Schizosaccharomyces pombe (fission yeast) have shown that the this compound homolog, Vgl1, rapidly translocates to SGs upon thermal stress. aacrjournals.orgoup.comnih.govdntb.gov.ua Similarly, mammalian this compound accumulates in SGs following exposure to oxidative and thermal stress. aacrjournals.orgresearchgate.net this compound has also been shown to interact with other proteins involved in stress responses, such as TSC2, and plays a role in recruiting them to SGs under stress conditions. aacrjournals.orgresearchgate.net Stress granules are recognized as sites where translationally stalled mRNAs and associated proteins are sequestered, playing a cytoprotective role during stress. aacrjournals.orgresearchgate.netwikipedia.org
Contribution to Thermal Stress Survival
Research, particularly in Schizosaccharomyces pombe, has demonstrated that this compound is essential for cell survival under thermal stress. aacrjournals.orgpombase.orgoup.comnih.gov Mutants lacking the this compound homolog Vgl1 exhibit significantly reduced viability when exposed to high temperatures compared to wild-type cells. aacrjournals.orgoup.comnih.gov This indicates that this compound's presence and function are critical for the cellular machinery to cope with and survive elevated temperatures.
Developmental Processes and Morphogenesis
Regulation of Larval Development (e.g., C. elegans)
Studies in Caenorhabditis elegans have indicated a role for this compound, encoded by the gene vgln-1, in larval development. VGLN-1 is an RNA-binding protein expressed throughout C. elegans development. nih.govresearchgate.net It has been shown to genetically interact with a diverse set of microRNAs (miRNAs) involved in early embryonic and larval development. oup.combiorxiv.org Specifically, knocking down vgln-1 in animals with compromised miRISC functions (such as an ain-2/GW182 mutant) leads to severe larval arrest at the early L1 stage. nih.govresearchgate.netnih.gov This suggests that VGLN-1 collaborates with multiple miRNAs to regulate mRNA targets essential for larval development. nih.govresearchgate.net
An enhancer screen identified specific miRNAs and miRNA families that act semi-redundantly with VGLN-1 to regulate larval development. researchgate.netnih.gov RIP-Seq analysis revealed that VGLN-1 binds to mRNAs that are highly enriched for miRNA binding sites, supporting the hypothesis that VGLN-1 may share common targets with miRNAs to regulate gene expression dynamics during development. researchgate.netnih.gov This collaboration between VGLN-1 and miRNAs in regulating gene expression is crucial for developmental functions. nih.govbiorxiv.org
Immune System Modulation
This compound has been implicated in modulating the immune system, particularly through its influence on the expression of stress-induced ligands that are recognized by immune cells.
Mechanistic Contributions to Disease Pathogenesis
Oncogenesis and Tumor Biology
Vigilin's role in cancer is complex and appears to be context-dependent, exhibiting characteristics of both a tumor suppressor and a tumor promoter researchgate.net.
Dual Roles as Tumor Suppressor and Promoter (Context-Dependency)
The function of this compound in tumorigenesis is not uniform across all cancer types. In some contexts, this compound acts to suppress tumor progression, while in others, it appears to promote it researchgate.net. This context-dependency may be influenced by factors such as the specific cancer type, cellular environment, and potentially post-translational modifications of this compound itself researchgate.net. For instance, while this compound can suppress invasion in breast cancer, it is overexpressed and promotes growth and metastasis in small cell lung cancer (SCLC) and hepatocellular carcinoma (HCC) researchgate.net.
Involvement in Specific Cancer Types (e.g., HCC, SCLC, Gastric, Prostate, Ovarian, Leukemia, Breast Cancer)
This compound has been implicated in the progression of several specific cancer types. It is reported to be overexpressed in SCLC and HCC, where it promotes cell growth and metastasis by facilitating the G1/S cell cycle transition researchgate.net. Depletion of this compound in SCLC cells leads to inhibited proliferation researchgate.net. This compound is also found to be upregulated in ovarian cancer cells, gastric cancer, leukemic cells, and prostate cancer cells nih.gov. Conversely, in breast cancer, this compound appears to play a suppressive role against invasion researchgate.net.
Research findings on this compound's involvement in specific cancers are summarized in the table below:
| Cancer Type | This compound Expression | Proposed Role | Mechanism (if known) | Source |
| Hepatocellular Carcinoma (HCC) | Overexpressed | Tumor Promoter | Promotes growth and metastasis via G1/S cell cycle transition. Suggested role in cell proliferation, survival, migration, and tumor growth. nih.govresearchgate.net | nih.govresearchgate.net |
| Small Cell Lung Cancer (SCLC) | Overexpressed | Tumor Promoter | Promotes growth and metastasis via G1/S cell cycle transition. Depletion inhibits proliferation. researchgate.net | researchgate.net |
| Gastric Cancer | Upregulated | Implicated | Upregulated in cancer cells. nih.gov | nih.gov |
| Prostate Cancer | Upregulated | Implicated | Upregulated in cancer cells. nih.gov | nih.gov |
| Ovarian Cancer | Upregulated | Implicated | Upregulated in cancer cells. nih.gov | nih.gov |
| Leukemia | Upregulated | Implicated | Upregulated in cancer cells. nih.gov | nih.gov |
| Breast Cancer | Low level in invasive cells | Tumor Suppressor | Suppresses cellular motility and invasion by regulating c-fms mRNA. nih.govnih.gov | researchgate.netnih.govnih.gov |
Regulation of Proto-Oncogenes and Tumor Suppressor Genes (e.g., c-fms)
One of the key mechanisms by which this compound influences cancer progression is through the post-transcriptional regulation of genes, including proto-oncogenes and tumor suppressor genes nih.govnih.gov. A notable example is the proto-oncogene c-fms, which encodes the receptor for macrophage colony-stimulating factor (CSF-1) and is implicated in the invasive and metastatic properties of several epithelial cancers, including breast cancer nih.govnih.gov.
This compound has been shown to suppress the expression of c-fms mRNA and protein by binding to a specific 69-nucleotide sequence in the 3'-untranslated region (UTR) of c-fms mRNA nih.govnih.gov. This binding decreases the stability of c-fms mRNA and inhibits its translation nih.govnih.govnih.gov. This mechanism highlights this compound's role in suppressing breast cancer progression by counteracting the pro-tumorigenic effects of c-fms nih.govnih.gov. Interestingly, this compound competes with another RNA-binding protein, HuR, for binding to the same 69-nt sequence in the c-fms 3' UTR. While this compound suppresses c-fms expression, HuR promotes c-fms mRNA stability and translation, demonstrating an antagonistic regulatory relationship between this compound and HuR in controlling c-fms expression and cellular motility and invasion in breast cancer nih.govnih.gov.
Proto-oncogenes are genes that normally promote cell division, and when mutated or overexpressed, they can become oncogenes leading to uncontrolled cell growth bccampus.calibretexts.orgresearchgate.net. Tumor suppressor genes, on the other hand, normally inhibit cell division or promote apoptosis, and their inactivation can also contribute to cancer bccampus.calibretexts.orgresearchgate.net. This compound's ability to regulate the expression of genes like c-fms positions it as a significant factor in the balance between cell proliferation and controlled growth.
Neurodevelopmental Disorders
Beyond its role in cancer, this compound has also been associated with neurodevelopmental disorders.
Association with Autism-Related Disorders
This compound has been linked to autism spectrum disorders (ASD) nih.govnih.gov. Studies have indicated that this compound is associated with autism-related disorders, suggesting a potential role in neuronal function and development nih.govnih.gov. While the precise mechanisms are still being investigated, this compound's functions in RNA binding, gene silencing, and genome stability are processes critical for proper neurodevelopment nih.govnih.gov. Research into this compound's role in DNA damage repair has also shown that this compound depletion impairs DNA damage repair, which could contribute to genomic instability, a factor potentially relevant in some neurodevelopmental contexts nih.gov.
Metabolic Disorders
While this compound is known to be associated with sterol metabolism nih.govresearchgate.net, the search results did not provide specific detailed research findings or mechanistic contributions of this compound to metabolic disorders in the same depth as for cancer and neurodevelopmental disorders within the scope of the provided outline and search results. Therefore, detailed content for this section based solely on the provided search results is limited.
Compound/Protein and PubChem CID/Identifier Table:
| Name | Type | PubChem CID (or relevant Identifier) | Notes |
| This compound | Protein | Q9Y534 (UniProtKB Accession) uniprot.org | Also known as CSDC2, KIAA0020, RNA-binding protein PIPPin. uniprot.orgbiorxiv.orgxenbase.orgxenbase.org |
| c-fms | Protein | P07334 (UniProtKB Accession for CSF1R, the protein encoded by c-fms) | Proto-oncogene, receptor tyrosine kinase. nih.govnih.gov |
| HuR | Protein | Q13496 (UniProtKB Accession for ELAVL1) | RNA-binding protein, competes with this compound for c-fms mRNA binding. nih.govnih.gov |
Note: PubChem primarily focuses on chemical compounds. This compound, c-fms (CSF1R), and HuR (ELAVL1) are proteins. UniProtKB accession numbers are provided as relevant identifiers for these proteins.
Role in Nonalcoholic Fatty Liver Disease (NAFLD) and Nonalcoholic Steatohepatitis (NASH)
Nonalcoholic fatty liver disease (NAFLD) and its inflammatory counterpart, nonalcoholic steatohepatitis (NASH), are significant global health concerns characterized by excessive lipid accumulation in the liver. embopress.orgmdpi.com Research indicates a correlation between this compound levels and the severity of liver steatosis in patients with NAFLD and NASH. researchgate.netnih.gov
Studies in obese mice and patients with fatty liver disease have shown that this compound is upregulated in the liver. nccr-rna-and-disease.chnih.govnih.gov this compound plays a key role in regulating the secretion of very-low-density lipoprotein (VLDL) by modulating the translation of apolipoprotein B (Apob) mRNA. nccr-rna-and-disease.chnih.govnih.gov Apolipoprotein B is a crucial component of VLDL, which transports triglycerides and cholesterol from the liver to peripheral tissues. This compound binds to CU-rich regions within the coding sequence of Apob mRNA, influencing its translation. researchgate.netnih.gov
This regulatory function suggests that increased this compound levels in fatty liver conditions may contribute to dyslipidemia by promoting the synthesis and secretion of VLDL.
Implications in Atherosclerotic Plaque Formation
Elevated levels of VLDL and low-density lipoprotein (LDL) in the circulation are significant risk factors for the formation of atherosclerotic plaques. nccr-rna-and-disease.ch Given this compound's role in regulating VLDL secretion, it has implications in the development of atherosclerosis.
Hepatic this compound knockdown has been shown to decrease VLDL and LDL levels in mice. nih.govnih.gov Furthermore, silencing of this compound in the liver has been demonstrated to reduce the formation of atherosclerotic plaques in atherosclerosis-prone mice models. nccr-rna-and-disease.chresearchgate.netnih.govnih.govresearchgate.netdatamed.org This suggests that inhibiting this compound could be a potential therapeutic approach for preventing cardiovascular diseases associated with elevated lipoproteins. nccr-rna-and-disease.chnih.govnih.govgoogle.com
Immunohistochemistry and in situ hybridization studies have detected this compound in human atherosclerotic lesions. ahajournals.org this compound was found on endothelial cells and, significantly, on a subset of macrophages and occasionally smooth muscle cells within atherosclerotic plaques, but not in these cell types in non-diseased arterial intima. ahajournals.org The expression of this compound in plaque macrophages, particularly foam cells which are lipid-laden macrophages, suggests a role for this compound in atherogenesis and cellular cholesterol metabolism. ahajournals.org
Viral Pathogenesis and Host-Pathogen Interactions
This compound's function as an RNA-binding protein and its association with the ribosomal machinery position it as a host factor that can be co-opted by viruses to facilitate their replication cycles.
Facilitation of Viral Replication (e.g., Dengue Virus, Zika Virus)
This compound has been identified as a host dependency factor for the replication of certain flaviviruses, including Dengue virus (DENV) and Zika virus (ZIKV). nih.govnih.govasm.orgasm.orgharvard.edu These viruses rely on host cellular machinery for efficient replication, which occurs in association with the endoplasmic reticulum. asm.orgnih.govharvard.edufrontiersin.org
Functional studies have shown that genetic ablation or silencing of this compound renders cells less susceptible to DENV and ZIKV infection, significantly reducing viral replication levels, including viral RNA, protein production, and the release of infectious virions. nih.govnih.govnih.govasm.orgasm.orgstanford.edu This indicates that this compound plays a proviral role in the life cycle of these viruses. nih.govnih.govasm.orgasm.orgbiorxiv.org
This compound's role in promoting viral infection is hypothesized to be dependent on its interaction with other host factors and its ability to bind viral RNA. tandfonline.com
Interaction with Viral RNA and Host Factors (e.g., RACK1, SERBP1, RRBP1)
This compound interacts with viral RNA and several host factors to facilitate flavivirus replication. Studies have shown that this compound directly binds to DENV and ZIKV viral RNA (vRNA). nih.govnih.govharvard.edustanford.edubiorxiv.orgbiorxiv.org
A key interaction involves the receptor for activated C kinase 1 (RACK1), a highly conserved protein that is a core component of the 40S ribosomal subunit. asm.orgnih.govnih.govasm.orgasm.orgbiorxiv.org Functional studies in human cells indicate that RACK1 interacts with this compound to promote DENV replication. asm.orgnih.gov Both this compound and RACK1 are associated with the endoplasmic reticulum, where viral replication complexes are formed. asm.orgnih.govbiorxiv.org RACK1 is suggested to act as a binding platform on the surface of the 40S ribosomal subunit, recruiting this compound and other proteins to link the viral RNA to the translation machinery for efficient translation and replication. nih.govnih.govasm.orgasm.orgbiorxiv.orgbiorxiv.org The interaction between this compound and RACK1 is important for DENV infection, and mutants of this compound that lose the ability to interact with RACK1 are unable to support infection. nih.govnih.govasm.orgasm.orgbiorxiv.org
Another RNA-binding protein, SERBP1 (Serpine1 mRNA-binding protein 1), has also been identified as a host dependency factor for DENV replication that interacts with RACK1 and this compound. nih.govnih.govasm.orgasm.orgbiorxiv.orgresearchgate.net SERBP1 also binds DENV RNA, and studies suggest that this compound, SERBP1, and RACK1 can form a ternary complex important for DENV RNA amplification. nih.govnih.govasm.orgasm.orgbiorxiv.orgbiorxiv.org SERBP1 is located at the entry channel of ribosomes and enhances translation by promoting mRNA association with polysomes. nih.gov
Ribosomal-binding protein 1 (RRBP1) is another host factor that interacts with this compound and is involved in flavivirus replication. researchgate.netharvard.edustanford.edumdpi.com RRBP1 is an ER-anchored RBP, and studies indicate that this compound interacts with RRBP1 in an RNA-dependent manner at the ER, near the positive-stranded viral RNA. stanford.edu Both this compound and RRBP1 have been identified as proviral factors involved in the stabilization of ZIKV and DENV transcripts. mdpi.com The absence of either RRBP1 or this compound leads to a significant decrease in the production of infectious viral particles. stanford.edu
Regulatory Mechanisms Governing Vigilin Activity
Transcriptional and Post-Transcriptional Regulation of Vigilin Expression
The expression levels of this compound are modulated at both the transcriptional and post-transcriptional stages, influencing the cellular abundance of this key regulatory protein.
Role of Untranslated Regions (UTRs) and Upstream Open Reading Frames (uORFs)
The CGGBP1 gene, encoding this compound, is located on chromosome 3p11.1 in humans. wikipedia.orgnih.gov Its transcription is initiated from multiple start sites, contributing to the complexity of its mRNA landscape. researchgate.netnih.gov The promoter region of CGGBP1 contains CGG repeats, and its transcriptional activity is associated with an unmethylated state of the CpG dinucleotides within this promoter. nih.govwikipedia.orgnih.gov In vitro studies have demonstrated that CCAAT boxes and SP1-binding sites are crucial for driving the expression from CGGBP1 promoters. nih.govwikipedia.org Conversely, methylation of the promoter region leads to silencing of CGGBP1 transcription. nih.govwikipedia.orgnih.gov The presence of CGG repeats within the CGGBP1 promoter itself suggests a potential feedback loop mechanism where this compound could influence its own expression. nih.gov
While the direct role of upstream open reading frames (uORFs) within the this compound mRNA in regulating its own translation is not extensively detailed in the provided search results, this compound is known to interact with and regulate other genes via their untranslated regions (UTRs). This compound binds specifically to the CGG repeat in the 5' untranslated region (UTR) of the FMR1 gene when it is unmethylated, leading to repression of FMR1 transcription. nih.govwikipedia.orgnih.gov This highlights this compound's capacity to act through 5' UTR elements. Furthermore, this compound can bind to pyrimidine-rich sequences in the 3' UTRs of target mRNAs, influencing their stability. researchgate.net this compound has also been shown to negatively regulate the expression of MICB by binding to its 5' UTR. aai.org These findings underscore the importance of UTRs as regulatory hubs where this compound exerts its post-transcriptional control over target genes, suggesting a potential, though less characterized, role for UTRs and possibly uORFs in fine-tuning this compound's own expression or translation.
Alternative Splicing Variants
The human CGGBP1 gene is known to be transcribed into at least four characterized splice variants, originating from multiple transcription start sites. researchgate.netnih.gov Despite the existence of these different transcript variants, current information indicates that all known CGGBP1 transcripts encode the same 20 kDa protein. researchgate.netresearchgate.net This suggests that alternative splicing might primarily influence the untranslated regions or non-coding sequences of the mRNA, potentially affecting mRNA stability, localization, or translational efficiency, rather than generating protein isoforms with different primary structures. The conservation of the single open reading frame across variants implies evolutionary constraints on the protein sequence itself. researchgate.netresearchgate.net
Post-Translational Modifications and Functional Modulation
This compound undergoes post-translational modifications (PTMs), which are crucial for modulating its function and localization within the cell. elabscience.combroadinstitute.org These modifications can act as molecular switches, altering this compound's interactions and activities in response to cellular signals.
Acetylation-Dependent Mechanisms
Acetylation is one identified post-translational modification of this compound. broadinstitute.orgudel.edugenecards.org Research indicates a significant role for acetylation, particularly in the context of this compound's involvement in DNA repair. Upon detection of DNA damage, this compound is recruited to the damaged sites in a manner that is dependent on histone acetylation. nih.govresearchgate.net This acetylation-dependent recruitment is essential for this compound to facilitate the subsequent recruitment of key DNA repair proteins, such as Rad51 and BRCA1, to sites of DNA double-strand breaks, thereby promoting homology-directed repair. nih.govresearchgate.net While the specific residues on this compound that are acetylated and the enzymes responsible are areas of ongoing research, the dependence on acetylation for its DNA repair function highlights this PTM as a critical regulatory mechanism.
Speculative Roles of Other Modifications in Functional Switching
In addition to acetylation, other post-translational modifications, including phosphorylation and ubiquitination, have been identified on this compound. broadinstitute.orgudel.edu While their roles are less definitively established compared to acetylation, these modifications are speculated to play important roles in modulating this compound's diverse functions. For instance, potential phosphorylation of this compound upon growth stimulation has been suggested to enhance its nuclear retention and binding to Alu elements, influencing transcription. diva-portal.org Given this compound's involvement in seemingly contradictory processes, such as promoting both heterochromatin formation (associated with gene silencing) and DNA repair (which requires chromatin accessibility), it is speculated that post-translational modifications could serve as a mechanism to switch this compound's functional state or to direct it to specific cellular locations or interaction partners depending on the cellular context or signaling environment, such as during tumorigenesis where this compound can act as either a tumor suppressor or promoter. nih.gov Further detailed studies are needed to fully elucidate the specific roles of these and other potential modifications in regulating this compound's multifaceted activities.
Protein-Protein Interaction Networks and Complex Formation
This compound's functions are intimately linked to its ability to interact with a wide variety of other proteins, forming dynamic complexes that carry out specific cellular tasks. Its multiple K homology (KH) domains, typically associated with RNA binding, also mediate protein-protein interactions. researchgate.netnih.gov
This compound is a component of diverse protein complexes involved in transcriptional regulation. It interacts with NFIX to regulate the expression levels of HSF1. nih.gov this compound also forms complexes with chromatin regulators like CTCF and YY1, and is associated with the histone methyltransferase SUV39H2. tandfonline.combiorxiv.org While the interaction between CTCF and CGGBP1 doesn't always require direct protein-protein complex formation for their coregulation at certain sites, they are found together in complexes. tandfonline.combiorxiv.org Nucleophosmin is another protein that forms complexes with both CTCF and CGGBP1. tandfonline.com These interactions place this compound within the machinery that controls chromatin structure and gene transcription.
In the realm of DNA repair, this compound interacts directly with key proteins such as Rad51 and BRCA1, facilitating their recruitment to DNA double-strand break sites. nih.govresearchgate.net This interaction network is crucial for the efficient execution of homology-directed DNA repair.
This compound also participates in complexes related to RNA metabolism and translation. It associates with ribosomes and ribosome-associated proteins. researchgate.netahajournals.org Notably, this compound has been shown to interact with RACK1 and SERBP1, forming a ternary complex that plays a role in facilitating the replication of certain viruses, such as Dengue virus, potentially by linking viral RNA to the translation machinery. asm.orgbiorxiv.org It also interacts with RRBP1 in the context of viral RNA stability. asm.orgbiorxiv.org
Identification of Key Interaction Partners
This compound has been shown to interact with a variety of key cellular proteins, including RACK1, CTCF, HuR, ADAR1, DNA-PK, RNA helicase A, and TSC2. These interactions have been identified through various experimental approaches, including yeast two-hybrid screens, co-immunoprecipitation, and mass spectrometry. researchgate.netaacrjournals.orgnih.govnih.gov
RACK1 (Receptor for Activated C Kinase 1): this compound interacts with RACK1, a scaffold protein associated with the 40S ribosomal subunit. nih.govtandfonline.combiorxiv.orgembopress.org This interaction has been confirmed in both yeast and human cells. tandfonline.combiorxiv.org In yeast, the interaction between the this compound homolog Scp160p and the RACK1 homolog Asc1 is required for the binding of Scp160p to ribosomes. tandfonline.comembopress.org In human cells, the interaction between this compound and RACK1 is important for processes like Dengue virus replication, where RACK1 is thought to recruit this compound to the viral RNA, linking it to the translation machinery. nih.govbiorxiv.orgasm.orgasm.org
CTCF (CCCTC-binding factor): this compound interacts with CTCF, a highly conserved protein involved in genome organization and gene regulation. nih.govnih.govoup.comencyclopedia.pub This interaction has been confirmed by co-immunoprecipitation and GST pulldown experiments. nih.gov this compound is found at several known CTCF target sites, including the Igf2/H19 locus. nih.govnih.gov The interaction between this compound and CTCF, which can be mediated by RNA such as H19 long noncoding RNA, is crucial for the CTCF-dependent regulation of imprinted genes like Igf2 and H19. nih.govnih.govoup.comnih.gov
HuR (Human antigen R): this compound can compete with HuR, another RNA-binding protein, for binding to specific mRNA sequences, such as a sequence in the 3' UTR of c-fms mRNA. nih.govresearchgate.net HuR binding typically enhances mRNA stability and translation. nih.govresearchgate.netmdpi.com
ADAR1 (Adenosine Deaminases Acting on RNA 1): this compound has been found in a complex with ADAR1, an enzyme responsible for A-to-I RNA editing. nih.govnih.govnih.govresearchgate.netiu.eduresearchgate.netfrontiersin.org This complex also includes RNA helicase A and Ku70/80. nih.govnih.govnih.govresearchgate.netiu.eduresearchgate.net this compound's interaction with ADAR1 and its presence in this complex suggest a role for this compound in processes involving RNA editing, particularly in the context of heterochromatic gene silencing. nih.govresearchgate.netfrontiersin.org
DNA-PK (DNA-dependent protein kinase): this compound is associated with DNA-PK, a key enzyme in DNA repair pathways, particularly non-homologous end joining (NHEJ). nih.govnih.govnih.govresearchgate.netiu.edufrontiersin.orgfrontiersin.orgmdpi.com The association of DNA-PK with a this compound-containing complex that includes ADAR1, RNA helicase A, and Ku70/80 is RNA-dependent. nih.govnih.govnih.govresearchgate.netiu.edufrontiersin.org
RNA helicase A (RHA): RHA is another protein found in complex with this compound, ADAR1, DNA-PK, and Ku70/80. nih.govnih.govnih.govresearchgate.netiu.eduresearchgate.netfrontiersin.org RHA is known to interact with BRCA1, a tumor suppressor involved in DNA repair. nih.gov RHA binds to this compound upstream of the KH13-14 region. nih.gov
TSC2 (TSC complex subunit 2): this compound interacts physically with TSC2, a component of the TSC complex which is a key regulator of the mTOR pathway. researchgate.netaacrjournals.orgfrontiersin.orgatlasgeneticsoncology.orgnih.govnih.gov This interaction has been demonstrated through yeast two-hybrid screening and co-immunoprecipitation. researchgate.netaacrjournals.org The interaction between this compound and TSC2 is mediated by the first 6 KH domains of this compound. researchgate.netaacrjournals.org
Here is a table summarizing some of the key interaction partners of this compound:
| Interaction Partner | Method of Identification (Examples) | Relevant this compound Domain (if known) |
| RACK1 | Co-immunoprecipitation, Yeast Two-Hybrid | C-terminal KH domains (in yeast homolog) tandfonline.comembopress.org |
| CTCF | Yeast Two-Hybrid, Co-immunoprecipitation, GST Pulldown | KH1-7 domains nih.govnih.gov |
| HuR | Competition Assays | Not specified in search results |
| ADAR1 | Co-immunoprecipitation, Complex Isolation | Not specified in search results |
| DNA-PK | Complex Isolation, Co-immunoprecipitation | Binds upstream of KH13-14 nih.gov |
| RNA helicase A | Complex Isolation, Co-immunoprecipitation | Binds upstream of KH13-14, specifically KH8-14 nih.govresearchgate.net |
| TSC2 | Yeast Two-Hybrid, Co-immunoprecipitation | KH1-6 domains researchgate.netaacrjournals.org |
Functional Consequences of Multi-Protein Complex Assembly
The assembly of this compound into multi-protein complexes is central to its regulatory functions. These complexes integrate this compound into diverse cellular pathways, allowing it to exert specific effects through localized interactions and enzymatic activities of its partners.
Regulation of Gene Expression and Chromatin Structure: The interaction between this compound and CTCF is critical for the regulation of imprinted genes like Igf2 and H19. nih.govnih.govoup.com The CTCF-vigilin complex contributes to the proper imprinting of these genes, potentially by influencing chromatin organization at the Igf2/H19 locus. nih.govnih.govoup.comnih.gov Nuclear this compound also interacts with the histone methyltransferase SUV39H1, and this association, independent of RNA, influences chromatin structure and heterochromatin formation. nih.govresearchgate.netresearchgate.net A this compound-containing complex that includes ADAR1, RNA helicase A, and Ku70/80 can recruit DNA-PKcs, leading to the phosphorylation of proteins like HP1α and histone H2AX. nih.govnih.govnih.govresearchgate.netiu.edufrontiersin.org These phosphorylation events, along with H3K9 methylation mediated by SUV39H1, contribute to the establishment of heterochromatin and gene silencing. nih.govnih.govresearchgate.net
Role in DNA Damage Response: this compound's association with DNA-PK, RNA helicase A, and Ku70/80 links it to DNA repair pathways. nih.govnih.govnih.govresearchgate.netiu.edufrontiersin.org The RNA-dependent association of DNA-PK with this complex leads to the phosphorylation of histone H2A-X (γ-H2AX), a key marker in the DNA damage response. nih.govnih.govnih.govresearchgate.netiu.edufrontiersin.org this compound also interacts with DNA repair proteins like RAD51 and BRCA1 and is essential for their recruitment to damaged DNA sites. nih.gov Depletion of this compound leads to defects in DNA repair, including reduced BRCA1 and RAD51 foci and decreased ssDNA formation. nih.gov
Regulation of Translation and mRNA Metabolism: Cytoplasmic this compound is associated with ribosomes and polyribosomes, consistent with a role in mRNA stability and translation. nih.gov The interaction with RACK1, a ribosomal protein, further supports this compound's involvement in translation regulation, potentially by recruiting specific mRNAs to the ribosome. nih.govtandfonline.combiorxiv.orgembopress.orgasm.orgasm.org this compound can influence mRNA stability by binding to regulatory regions, such as the 3' UTR of vitellogenin mRNA, and protecting it from degradation by endonucleases like PMR-1. oup.compnas.org Competition with other RNA-binding proteins like HuR for mRNA binding sites also allows this compound to regulate mRNA stability and translation. nih.govresearchgate.netmdpi.com
Stress Granule Formation: this compound interacts with TSC2 and both proteins translocate to stress granules (SGs) upon cellular stress like oxidative or thermal stress. aacrjournals.orgfrontiersin.org TSC2-deficient cells show an increased number of SGs, suggesting that the interaction between TSC2 and this compound and their localization to SGs play a role in the cellular response to stress and potentially in the context of diseases like tuberous sclerosis complex (TSC). aacrjournals.orgfrontiersin.org
These examples highlight how this compound's interactions with specific proteins and its assembly into functional complexes allow it to participate in and regulate diverse cellular processes, often by bridging different molecular machineries (e.g., RNA binding, chromatin modification, DNA repair, translation).
Advanced Methodological Approaches for Vigilin Research
High-Throughput Omics Techniques
High-throughput omics techniques provide a global perspective on vigilin's interactions with RNA and proteins, revealing extensive networks and potential regulatory targets.
RNA Immunoprecipitation Sequencing (RIP-Seq)
RNA Immunoprecipitation Sequencing (RIP-Seq) is a powerful technique used to identify RNA molecules that are directly bound by a specific protein in vivo. This method involves immunoprecipitating the protein of interest (in this case, this compound) along with its bound RNA molecules, followed by high-throughput sequencing of the co-precipitated RNA.
Studies utilizing RIP-Seq have been instrumental in identifying the mRNA targets of this compound. For instance, RIP-Seq analysis in Caenorhabditis elegans expressing VGLN-1::GFP (the C. elegans homolog of this compound) identified mRNAs directly bound by VGLN-1 nih.govnih.govresearchgate.net. These bound mRNAs were found to be highly enriched for miRNA binding sites, suggesting a potential collaboration between this compound and miRNAs in regulating gene expression dynamics during larval development nih.govnih.govresearchgate.net. The median and average fold change of VGLN-1 bound RNAs from RIP-Seq were significantly elevated compared to other mRNAs nih.gov. Functional analysis of these target mRNAs revealed an enrichment for genes involved in metabolic processes nih.gov.
Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP)
Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) is another high-resolution technique for mapping protein-RNA interaction sites. This method involves incorporating photoactivatable ribonucleosides (e.g., 4-thiouridine) into RNA, followed by UV crosslinking to covalently link interacting proteins and RNA. After immunoprecipitation of the protein, the crosslinked RNA fragments are sequenced. T-to-C conversions during sequencing indicate the crosslinked sites, providing precise binding locations.
PAR-CLIP analysis has been extensively used to study this compound's RNA binding landscape, particularly in mammalian systems. Studies in primary hepatocytes using PAR-CLIP demonstrated that this compound predominantly binds to CU-rich regions within the coding sequences (CDS) of transcripts google.comresearchgate.netdatamed.org. This is in contrast to cytosolic mRNAs, which often show higher protein binding in their 3' UTRs researchgate.netnih.gov. PAR-CLIP identified that this compound directly interacts with a large percentage of ER-localized mRNAs, with these transcripts representing high-affinity substrates researchgate.netnih.gov. The binding sites were characterized by strong crosslinking to long CU-rich motifs frequently found in the CDS of ER-localized mRNAs, suggesting high-affinity multivalent interactions researchgate.netnih.gov. Analysis of PAR-CLIP data also revealed the distribution of binding sites across different RNA species and the specific sequence motifs recognized by this compound, such as CxxC and CxyC (where x=A/C/U; y=C/U) google.com.
Data from PAR-CLIP experiments can be used to identify specific mRNA targets and the regions within those mRNAs where this compound binds. For example, PAR-CLIP identified secretory pathway proteins as major targets of this compound google.com.
Mass Spectrometry-Based Proteomics for Interaction Discovery
Mass spectrometry-based proteomics is a powerful approach for identifying protein partners that interact with this compound. This technique can be used in conjunction with immunoprecipitation (co-immunoprecipitation followed by mass spectrometry) to identify proteins that are part of a complex with this compound.
An unbiased iTRAQ-labeling mass spectrometry approach was used to identify proteins interacting with signal peptide peptidase (SPP). This study found that this compound selectively enriched with SPP, confirming an interaction between this compound and SPP nih.govresearchgate.netcam.ac.uk. This interaction was further supported by co-localization studies and biochemical co-fractionation, indicating that this compound and SPP are part of the same high molecular weight complex nih.govresearchgate.netcam.ac.uk. While this compound interacts with SPP, it does not appear to alter its proteolytic activity, suggesting a role in the non-proteolytic functions of SPP researchgate.net.
Mass spectrometry has also been used in broader proteomic analyses to investigate the protein interaction network of this compound. Proximity proteomics, for instance, has detected proteins involved in translation and components of the signal recognition particle (SRP) as direct interaction partners of human HDLBP/Vigilin proteomexchange.org.
In Vitro and Ex Vivo Functional Assays
Beyond identifying binding partners, functional assays are crucial for understanding the biological consequences of this compound interactions. These assays can be performed in controlled in vitro or ex vivo settings.
Cell-Free Translation Systems
Cell-free translation systems allow for the study of protein synthesis in a controlled environment outside of living cells. These systems can be derived from various sources and are valuable for investigating the role of specific proteins, like this compound, in regulating mRNA translation.
Studies have utilized cell-free translation systems to investigate whether this compound is required for the efficient translation of its target mRNAs nih.gov. By reconstructing translation in vitro using liver extracts, researchers demonstrated that depletion of this compound led to decreased translation of target mRNAs, such as fetuin-A, but not of non-target mRNAs nih.gov. This indicates that this compound can act as a positive regulator of translation for a specific subset of mRNAs, particularly those encoding proteins of the secretory pathway nih.gov.
Cell-free systems offer advantages such as ease of manipulation and the ability to study the translation of proteins that might be toxic or insoluble in vivo takarabio.com. Human cell-free translation systems are available that can recapitulate protein biosynthesis in conditions more physiological than those offered by systems derived from other organisms takarabio.comescholarship.org.
RNA Binding Assays (e.g., Electrophoretic Mobility Shift Assay, Filter Binding)
RNA binding assays are fundamental techniques for characterizing the direct interaction between a protein and an RNA molecule, determining binding affinity and specificity.
Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a common method used to detect protein-nucleic acid interactions. It is based on the principle that a protein-RNA complex migrates slower than free RNA during gel electrophoresis under non-denaturing conditions nih.gov. By using labeled RNA probes and varying concentrations of purified this compound, researchers can assess this compound's ability to bind to specific RNA sequences and estimate binding affinity genscript.comnih.govpnas.orgscispace.comresearchgate.net. EMSA has been used to validate the binding of this compound to specific RNA sequences, such as segments of the vitellogenin mRNA 3′-UTR and CU-rich sequences identified by PAR-CLIP genscript.comresearchgate.netpnas.orgscispace.comgoogle.com. These assays have shown that this compound binds selectively to certain RNA sequences with different affinities pnas.org.
Filter Binding Assays measure the affinity between molecules by utilizing a filter membrane that retains protein-bound nucleic acids while allowing free nucleic acids to pass through buffalo.eduwikipedia.org. Nitrocellulose filters, which bind proteins, are commonly used wikipedia.org. Labeled RNA is incubated with varying concentrations of protein, filtered, and the amount of retained label on the filter is quantified to determine the binding constant buffalo.eduwikipedia.org. While less widely used now compared to EMSA, filter binding assays can provide quantitative data on binding affinities wikipedia.org. Studies have employed filter binding assays to measure the affinity of proteins, including those with KH domains like this compound's yeast homolog, for different RNA constructs researchgate.net.
These RNA binding assays are essential for confirming direct interactions and characterizing the binding preferences of this compound for specific RNA sequences or structures.
Reporter Gene Assays for Gene Expression Regulation
Reporter gene assays are a fundamental tool for investigating the regulatory regions of genes and the activity of factors that influence gene expression. These assays typically involve cloning a putative regulatory sequence, such as a promoter or untranslated region (UTR), upstream of a reporter gene whose expression is easily quantifiable, such as luciferase or Green Fluorescent Protein (GFP). uniprot.orgnih.gov Changes in reporter gene activity then reflect the regulatory capacity of the sequence under investigation or the effect of co-transfected factors.
In this compound research, reporter gene assays have been utilized to study the transcriptional regulation of the this compound gene itself. For example, transient transfection assays using constructs containing regions of the chicken this compound gene linked to a luciferase reporter have been employed to identify genomic regions involved in its transcriptional regulation. sigmaaldrich.com
Furthermore, reporter gene assays are valuable for understanding how this compound influences the expression of its target genes at the post-transcriptional level, particularly through interactions with mRNA UTRs. Studies investigating this compound's role in regulating the expression of the c-fms proto-oncogene in breast cancer cells utilized luciferase reporter constructs containing the c-fms 3' UTR. Overexpression of this compound decreased luciferase activity driven by this construct, while knockdown of this compound increased it, indicating that this compound represses c-fms expression by interacting with its 3' UTR. uni-saarland.de Similarly, a nonfunctional interrupted GFP reporter gene's expression was shown to be reduced by this compound depletion, highlighting this compound's influence on gene expression. bbk.ac.uk An EGFP reporter gene has also been used to examine the applicability of this compound in the context of IGF2 and H19 genes. researchgate.net
Table 1: Examples of Reporter Genes Used in Gene Expression Studies
| Reporter Gene | Detection Method | Application in this compound Research Context (Examples) |
| Luciferase | Luminescence | Studying this compound gene promoter activity, analyzing this compound's effect on target mRNA UTRs. uniprot.orgnih.govsigmaaldrich.comuni-saarland.de |
| Green Fluorescent Protein (GFP) | Fluorescence | Investigating this compound's influence on gene expression, subcellular localization studies (as fusion protein). bbk.ac.ukresearchgate.netebi.ac.uk |
| Beta-Galactosidase | Absorbance | General gene expression studies (potential for use in this compound-related pathways). nih.gov |
Advanced Imaging and Structural Biology Techniques
Advanced imaging and structural biology techniques are crucial for visualizing this compound's cellular localization, its interactions with other molecules, and the structure of this compound-containing complexes.
Subcellular Localization Studies
Determining the subcellular localization of this compound is essential for understanding its diverse functions within the cell. Studies using techniques such as immunofluorescence microscopy with anti-vigilin antibodies and expression of GFP-tagged this compound constructs have shown that this compound is present in both the cytoplasm and the nucleus. nih.govebi.ac.uk This dual localization supports its proposed roles in both cytoplasmic RNA metabolism and nuclear processes like heterochromatin formation and chromosome segregation. fathomjournal.orgscispace.comnih.gov
Detailed imaging studies have revealed that full-length this compound is primarily cytoplasmic, with a significant fraction also found in the nucleus. ebi.ac.uk Investigations using GFP-tagged fragments of this compound containing different combinations of its 14-15 KH domains have helped map regions responsible for its localization. For instance, while fragments containing multiple KH domains are predominantly cytoplasmic, smaller C-terminal fragments with fewer KH domains show a more equal distribution between the nucleus and cytoplasm. ebi.ac.uk this compound has also been found to be associated with the rough endoplasmic reticulum and polysomes, consistent with its role in translation regulation. fathomjournal.orgscispace.comsigmaaldrich.com
Table 2: Observed Subcellular Localizations of this compound
| Cellular Compartment | Evidence | Associated Functions (Proposed/Observed) |
| Cytoplasm | Immunofluorescence, GFP-tagged constructs, biochemical fractionation. nih.govebi.ac.uk | RNA metabolism (binding to mRNA and tRNA), translation regulation, association with polysomes and ER. fathomjournal.orgscispace.comsigmaaldrich.comuni-saarland.de |
| Nucleus | Immunofluorescence, GFP-tagged constructs, biochemical fractionation. nih.govebi.ac.uk | Heterochromatin formation, chromosome segregation, nuclear export of tRNA (proposed). fathomjournal.orgnih.gov |
| Rough Endoplasmic Reticulum | Immunoelectron microscopy, biochemical fractionation. fathomjournal.orgscispace.comsigmaaldrich.com | Association with polysomes, potential role in translation of ER-targeted mRNAs. scispace.comuni-saarland.de |
Cryo-Electron Microscopy for Complex Structure Elucidation
Cryo-Electron Microscopy (cryo-EM) is a powerful technique for determining the high-resolution three-dimensional structures of biological macromolecules and complexes, often in near-native conditions. While direct high-resolution structures of the full-length this compound protein or its large complexes via cryo-EM are not extensively detailed in the provided snippets, the technique is highly relevant to this compound research, particularly given its interactions with ribosomes and formation of ribonucleoprotein complexes.
This compound is known to associate with cytoplasmic tRNA-protein complexes and polysomes. fathomjournal.orgsigmaaldrich.com It also interacts with proteins like RACK1, which is a component of the 40S ribosomal subunit. scispace.com Cryo-EM has been successfully used to study the structural basis of protein binding to the ribosome and to determine structures of ER-localized RNA-binding proteins. The multi-domain nature of this compound, containing 14-15 KH domains nih.gov, and its ability to form complexes with various RNAs and proteins make cryo-EM an invaluable tool for understanding the structural organization of these assemblies and the molecular basis of this compound's interactions. Determining the structure of this compound in complex with its RNA targets or interacting proteins using cryo-EM would provide critical insights into how this compound recognizes specific RNA sequences or structures and how it orchestrates downstream processes like translation or mRNA stability.
Genetic Perturbation and Gene Editing Systems
Genetic perturbation techniques, including gene knockdown, knockout, overexpression, and mutagenesis, are fundamental for investigating the function of this compound by altering its expression levels or modifying its sequence.
Gene Knockdown and Knockout Strategies (e.g., siRNA, CRISPR/Cas9)
Gene knockdown and knockout approaches are used to reduce or eliminate this compound expression and observe the resulting phenotypic consequences.
siRNA-mediated knockdown: Small interfering RNAs (siRNAs) are commonly used to transiently reduce the levels of this compound mRNA through RNA interference, leading to decreased protein levels. Studies using this compound-specific siRNAs in human cell lines, such as HeLa and 293 cells, have shown that this compound knockdown is lethal to both dividing and non-dividing cells, indicating an essential function for this compound. siRNA knockdown has also been used to study the impact of this compound depletion on stress granule formation and dengue virus replication. Hepatic long-term knockdown of this compound using GalNAc-conjugated siRNAs in mice ameliorated elevated VLDL/LDL levels and atherosclerotic plaque formation, highlighting its therapeutic potential in lipid metabolism disorders.
CRISPR/Cas9-mediated knockout: The CRISPR/Cas9 system allows for precise editing of the genome, enabling the creation of stable cell lines or organisms with complete knockout of the this compound gene. scispace.com CRISPR/Cas9 knockout of this compound in human HAP1 cells significantly diminished dengue virus replication, confirming this compound as a host dependency factor for the virus. scispace.com Similarly, CRISPR-Cas9 technology was applied to knockout this compound in mouse hepatoma cells (Hepa1-6) to study its role in cellular phenotypes. These knockout models are valuable for studying the long-term consequences of this compound deficiency.
Table 3: Impact of this compound Knockdown/Knockout in Research Studies
| Method | Model System | Observed Effects (Examples) | References |
| siRNA Knockdown | Human cell lines | Lethality in dividing and non-dividing cells, impaired stress granule formation, reduced dengue virus replication. | |
| siRNA Knockdown | Mouse liver (in vivo) | Amelioration of elevated VLDL/LDL and atherosclerotic plaques. | |
| CRISPR/Cas9 KO | Human HAP1 cells | Diminished dengue virus replication. scispace.com | scispace.com |
| CRISPR/Cas9 KO | Mouse Hepa1-6 cells | Used to study cellular phenotypes. |
Overexpression and Mutagenesis Studies
Overexpression and mutagenesis are used to investigate the effects of increased this compound levels or specific alterations to its amino acid sequence on its function and interactions.
Overexpression: Introducing constructs that lead to increased expression of this compound allows researchers to study the consequences of elevated this compound levels, which can occur in certain pathological conditions like hepatocellular carcinoma. fathomjournal.org Overexpression studies have demonstrated that this compound overexpression can increase HDL binding to cultured cells and repress the expression of target genes like c-fms. uni-saarland.de In mouse models, increased this compound formation led to substantial lipid deposits in vessels. Overexpression of c-Myc-tagged this compound has been used to confirm protein-protein interactions, such as with TSC2.
Mutagenesis: Site-directed mutagenesis is employed to create specific amino acid changes in this compound to identify residues or domains critical for its function, localization, or interactions with other molecules. For instance, mutagenesis was used to create mutant forms of this compound that lost their ability to interact with RACK1, demonstrating that this interaction is important for dengue virus infection. In vitro genetic selection and deletion analysis have also been used to identify sequence and structural requirements for this compound's interaction with RNA. While chemical mutagenesis was mentioned in the context of creating miRNA deletion strains for genetic analysis with this compound in C. elegans, site-directed mutagenesis provides a more targeted approach to study the impact of specific this compound mutations.
Table 4: Applications of Overexpression and Mutagenesis in this compound Research
| Method | Purpose | Example Findings | References |
| Overexpression | Studying effects of increased this compound levels, confirming protein interactions. | Increased HDL binding, repression of target gene expression (e.g., c-fms), increased lipid deposits in vessels. uni-saarland.de | uni-saarland.de |
| Mutagenesis | Identifying critical residues/domains for function, localization, interactions. | Identification of residues important for interaction with RACK1, mapping RNA binding sites. |
Comparative Functional Genomics and Model Organism Studies
This compound, a highly conserved RNA-binding protein, has been extensively studied across various model organisms to elucidate its diverse cellular functions through comparative functional genomics approaches. Its presence and functional significance have been demonstrated in organisms ranging from yeast (Saccharomyces cerevisiae) to Drosophila, Caenorhabditis elegans, and humans nih.govnih.govgenscript.comadvancedsciencenews.com. This evolutionary conservation underscores its fundamental roles in eukaryotic cells.
Comparative studies have revealed both conserved and divergent functions of this compound across species. In yeast (Scp160p) and Drosophila (DDP1), this compound orthologs have been implicated in processes such as cell division, mRNA transport, and heterochromatin formation nih.govgenscript.comresearchgate.net. Human this compound shares these roles but has also been associated with additional functions, including RNA editing, translation regulation, and involvement in cancer and cardiovascular disease nih.govnih.govresearchgate.net. The protein's structure, characterized by multiple hnRNP K homology (KH) domains (typically 14 or 15), is conserved and is crucial for its RNA-binding activity nih.govgenscript.com.
Model organisms have been instrumental in dissecting the molecular mechanisms of this compound. Studies in C. elegans, using the this compound ortholog VGLN-1, have demonstrated its role in larval development. Genetic analyses, including RNA interference (RNAi)-mediated knockdown, have shown that vgln-1 is essential for early larval development, particularly in conjunction with microRNA (miRNA) functions nih.govoup.com. VGLN-1 has been shown to bind to RNA, and RIP-Seq analysis in C. elegans identified mRNAs directly bound by VGLN-1, many of which are also targets of miRNAs nih.gov. This suggests a collaborative role between this compound and miRNAs in regulating gene expression during development nih.govoup.com.
Research in Xenopus laevis has highlighted this compound's role in mRNA stability. In this model organism, this compound binds to the 3' untranslated region (UTR) of vitellogenin mRNA, contributing to its stabilization under estrogen stimulation ethz.ch. This function in mRNA metabolism is consistent with findings in other organisms, where this compound influences mRNA transport, stability, and translation nih.govresearchgate.net.
Studies in human cell lines, such as HeLa cells, have utilized RNAi to investigate this compound's essential functions. Knockdown of this compound in both dividing and non-dividing human cells leads to cell death, indicating a vital, albeit not fully understood, role distinct from its proposed function in chromosome partitioning or global translation regulation genscript.com.
The diversity of this compound's functions across species and its interaction with various cellular components, including mRNAs, tRNAs, ribosomes, and histone methyltransferases, are reflected in comparative genomic analyses nih.govresearchgate.net. These studies help distinguish between the basal functions of this compound conserved across vast evolutionary distances and those acquired during the evolution of metazoans nih.gov.
The use of model organisms allows for detailed genetic manipulation and phenotypic analysis that complements findings from human studies, providing a more comprehensive understanding of this compound's complex roles in biological processes nih.gov.
Table: Examples of this compound Function in Model Organisms
| Model Organism | This compound Ortholog | Key Functions Investigated | Research Methodologies |
| Saccharomyces cerevisiae | Scp160p | Cell division, heterochromatin formation, mRNA metabolism | Genetic studies, microarray analysis |
| Drosophila | DDP1 | Cell division, mRNA transport, heterochromatin formation, RNA-induced gene silencing | Genetic studies, molecular assays |
| Caenorhabditis elegans | VGLN-1 | Larval development, collaboration with miRNAs, RNA binding, gene expression regulation | RNAi, genetic enhancer analysis, UV CLIP, RIP-Seq |
| Xenopus laevis | This compound | mRNA stability (e.g., vitellogenin mRNA) | Molecular binding assays, gene expression analysis |
| Human cell lines | This compound | Essential for viability, mRNA metabolism, potential roles in cancer and cardiovascular disease | RNAi, cell viability assays, molecular interaction studies |
This comparative approach, integrating data from functional genomics studies in diverse model organisms, is crucial for unraveling the multifaceted nature of this compound and its conserved and species-specific roles in cellular biology.
Future Directions and Unanswered Questions in Vigilin Research
Elucidating Context-Dependent Molecular Mechanisms and Specificity
One of the significant challenges in vigilin research is understanding how this protein, with its numerous KH domains capable of interacting with both RNA and proteins, achieves specificity in its diverse functions. This compound has been shown to bind to a large number of mRNAs, estimated to be around 700. researchgate.net However, whether these mRNA associations are random or specific remains a key unanswered question. Research indicates that this compound can act as a recruiting factor, a scaffolding entity, or a sequence-specific determinant in regulating various processes. nih.gov
Future studies need to focus on dissecting the precise molecular mechanisms by which this compound interacts with its targets in different cellular contexts and how these interactions dictate specific functional outcomes. For instance, this compound's role in cancer appears to be context-dependent, acting as either a tumor suppressor or promoter depending on the cancer type and cellular environment. nih.govresearchgate.netspandidos-publications.comspandidos-publications.com Uncovering the signaling events that direct this compound towards these opposing processes is a critical future direction. nih.govresearchgate.net Similarly, understanding how this compound regulates nonalcoholic fatty liver disease (NAFLD) represents an exciting research question. nih.gov
Further research is needed to elucidate how this compound's functions are regulated in different tissues or cell types, considering that vigilins in different organisms can also fulfill quite different roles. researchgate.net This highlights the importance of interpreting knowledge gained from different model systems carefully. researchgate.net
Integrating Multi-Omics Data for Systems-Level Understanding
Given this compound's involvement in numerous cellular pathways and its interactions with a wide range of molecules, a systems-level understanding is crucial. Integrating multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to gain holistic insights into this compound's roles. azolifesciences.comfrontiersin.orgnih.govresearchgate.net
Multi-omics integration can reveal complex interactions and regulatory mechanisms operating across different biological levels, highlighting the interrelationships of biomolecules and their functions. azolifesciences.comfrontiersin.org While significant progress has been made in multi-omics data integration, challenges in data integration and interpretation persist due to the heterogeneity, differences in variations, size, and measurement technologies of different data types. azolifesciences.comnih.govresearchgate.net
Future research should leverage advanced computational algorithms and frameworks for integrating diverse omics datasets to explore the intricate connections and interdependences between genomic features, RNA transcripts, proteins, and metabolites in the context of this compound function. frontiersin.orgnih.gov This will help in identifying cross-omics correlations, uncovering interactions between genomic features and other molecular components, and gaining insights into the functional implications of genomic regulation and its impact on cellular phenotypes related to this compound activity. frontiersin.org
Comprehensive Mapping of this compound's RNA and Protein Interactomes
This compound's functions are mediated through its interactions with numerous RNA and protein partners. While some interaction partners have been identified, a comprehensive mapping of this compound's RNA and protein interactomes in different cellular states and compartments is still needed. researchgate.net
This compound is known to bind to over 700 mRNAs, with the two most C-terminal KH domains (KH13 and KH14) representing the main mRNA-binding interface. researchgate.net However, the specificity of these interactions and the complete repertoire of bound RNAs remain to be fully determined. Advanced techniques for studying RNA-protein interactions, such as CLIP-based methods and proximity-interactome mapping, will be crucial for comprehensively mapping this compound's RNA targets at single-nucleotide resolution. oup.comnih.govfrontiersin.orgbiorxiv.org
Similarly, a complete understanding of this compound's protein interaction network is essential. This compound interacts with a diverse range of proteins, including those involved in translation, ribosome function, histone modification, and DNA repair. researchgate.netnih.gov Future research should focus on identifying novel protein interaction partners and mapping the interaction sites within this compound and its partners. Techniques like co-immunoprecipitation followed by mass spectrometry and proximity labeling approaches can contribute to this effort. msu.eduasm.org Understanding how these protein interactions are regulated and how they influence this compound's localization and function is also a critical area.
Dissecting the Structural Basis of RNA and Protein Interactions
Understanding the structural basis of how this compound interacts with its RNA and protein partners is fundamental to deciphering its molecular mechanisms. This compound's unique architecture, with its 14 or 15 KH domains, suggests complex interaction modes. researchgate.netethz.ch
While the structure of a this compound KH domain uncomplexed to RNA has been solved, a detailed picture of this compound-RNA and this compound-protein interactions at the structural level is not yet fully available. nih.gov Future research should aim to solve the structures of this compound in complex with its specific RNA and protein binding partners using techniques such as X-ray crystallography, cryo-electron microscopy, and NMR spectroscopy. ethz.chfrontiersin.org
Dissecting the structural complexity between this compound and its different interaction partners, including various species of RNA and proteins like IARS, will enhance our understanding of this compound's role. ethz.ch Identifying the specific binding domains within this compound and its partners involved in these interactions is also crucial. asm.orgresearchgate.netnih.gov Computational tools for modeling and docking protein-RNA complexes can complement experimental approaches. frontiersin.org
Understanding the Role of Post-Translational Modifications in Functional Regulation
Post-translational modifications (PTMs) are crucial regulators of protein function, localization, and interactions. researchgate.netbiocompare.comthermofisher.com Investigating the role of PTMs in regulating this compound's diverse activities is a significant future direction.
PTMs such as phosphorylation, ubiquitination, and SUMOylation can influence protein stability, transactivation function, and co-factor interaction. biocompare.comnih.gov It is speculated that post-translational modifications of this compound might regulate its switch between acting as a tumor suppressor or promoter. nih.govresearchgate.net
Future research should focus on identifying the specific PTMs that occur on this compound, the enzymes that catalyze these modifications, and how these modifications affect this compound's interactions with RNA and proteins, its localization, and its functional outcomes in different cellular contexts. Techniques such as mass spectrometry-based proteomics can be employed to identify this compound PTMs. thermofisher.com Understanding the interplay between different PTMs on this compound and how they collectively regulate its function is also important.
Exploring Evolutionary Divergence of Nuclear Functions
This compound is present in both the cytoplasm and the nucleus, and its functions differ between these compartments. researchgate.netadvancedsciencenews.comnih.govnih.gov While many of this compound's known actions occur in the cytoplasm, its nuclear functions are less well understood. researchgate.netnih.gov
Research indicates that the nuclear functions of vigilins, in particular, are not conserved across all species. researchgate.net For example, the precise molecular mechanism of how this compound regulates ploidy and silencing in S. cerevisiae is not known, while in S. pombe, this compound is indispensable for heterochromatic gene silencing. nih.gov Exploring the evolutionary divergence of this compound's nuclear functions will provide insights into the development of specialized roles in higher organisms. nih.govplos.org
Future studies should investigate the differences in this compound's nuclear localization, interaction partners, and functions across various species to understand the evolutionary pressures that have shaped its nuclear roles. This could involve comparative studies using different model organisms and analyzing the sequence and structural variations in nuclear localization signals and interaction domains.
Investigation of this compound's Role in Emerging Disease Contexts
This compound has been associated with several diseases, including cancer and cardiovascular disease. researchgate.netnih.govspandidos-publications.comspandidos-publications.comahajournals.org However, its role in emerging disease contexts warrants further investigation.
This compound has been implicated in nonalcoholic fatty liver disease (NAFLD), and understanding how this compound regulates NAFLD is an exciting research question. nih.gov Additionally, this compound has been shown to be a host factor for dengue virus replication, suggesting a potential role in viral infections. researchgate.netasm.org
Future research should explore this compound's involvement in other emerging infectious diseases and complex conditions. This could involve screening for altered this compound expression or localization in disease tissues or models, investigating its interactions with disease-related pathways, and assessing the therapeutic potential of targeting this compound in these contexts. Considering this compound's role in stress granule formation, its involvement in diseases associated with cellular stress could also be explored. researchgate.netaacrjournals.org
Q & A
Q. What are the primary molecular functions of vigilin in cellular processes?
this compound is an RNA-binding protein (RBP) with 14 KH domains, involved in mRNA stability, translation regulation, sterol metabolism, heterochromatin formation, and genome stability. Key methodologies to study these functions include PAR-CLIP (to map RNA-binding sites), RNA sequencing (to identify target mRNAs), and immunoprecipitation (to study protein interactions) .
Q. Which experimental approaches are commonly used to study this compound's RNA-binding activities?
Q. How is this compound implicated in metabolic disorders such as NAFLD/NASH?
this compound overexpression in hepatocytes elevates plasma triglycerides and VLDL secretion by enhancing Apob mRNA translation. In obese mice and NAFLD patients, this compound levels correlate with hepatic steatosis. Key methods include adenovirus-mediated overexpression and lipid profiling in liver biopsies .
Advanced Research Questions
Q. How does this compound regulate both pro- and anti-tumorigenic processes in cancer?
- Pro-tumorigenic role : In cervical cancer, this compound promotes cell proliferation and migration (assayed via MTT and scratch assays ) and reduces cisplatin sensitivity by stabilizing heterochromatin .
- Anti-tumorigenic role : this compound suppresses c-fms expression in breast cancer by competing with HuR for mRNA binding, as shown in RNA competition assays .
- Methodological note : Use CRISPR/Cas9 knockdown to dissect context-dependent roles .
Q. What mechanistic contradictions exist regarding this compound's role in translation regulation?
While this compound enhances translation of Apob and other secreted proteins , global proteomic analyses show it is not a universal translation regulator. This discrepancy may arise from cell-type specificity or focus on a subset of mRNAs (e.g., CU-rich targets) .
Q. How does this compound interact with epigenetic modifiers like SUV39H1 to mediate gene silencing?
this compound's C-terminal domain binds SUV39H1 , a histone methyltransferase, enabling H3K9me3-dependent heterochromatin formation. This interaction, validated via Co-IP and ChIP assays , is critical for silencing satellite repeats and maintaining genome stability .
Q. What is this compound's role in viral replication, such as dengue virus (DENV)?
this compound binds the DENV RNA genome via its KH domains, facilitating viral translation and replication. Genetic ablation studies (e.g., siRNA knockdown) reduce DENV infectivity, while RACK1 interaction assays reveal its scaffolding role in viral RNA recruitment .
Q. How does this compound contribute to DNA repair and genome stability?
this compound promotes homologous recombination repair by recruiting SUV39H1 to DNA double-strand breaks. Comet assays and γH2AX foci analysis demonstrate that this compound depletion increases DNA damage sensitivity .
Q. What methodologies resolve this compound's dual cytoplasmic-nuclear localization and functional impacts?
Q. How can this compound be targeted therapeutically in metabolic or oncological contexts?
- Liver-specific siRNA delivery : Reduces atherosclerotic plaques in Ldlr⁻/⁻ mice by lowering Apob translation .
- Cisplatin combination therapy : this compound silencing in cervical cancer enhances chemosensitivity via DAPI apoptosis assays and cell-cycle analysis .
Methodological Recommendations
- For RNA-binding studies : Combine PAR-CLIP with label-free mass spectrometry to identify this compound's interactome .
- For functional validation : Use patient-derived xenografts (PDX) to assess this compound's role in cancer progression .
- For epigenetic analyses : Employ CUT&RUN or ATAC-seq to map chromatin changes upon this compound knockdown .
Contradictions and Open Questions
- Translation regulation : Why does this compound selectively enhance Apob but not global translation?
- Cancer duality : What molecular switches determine this compound's pro- vs. anti-tumorigenic roles?
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